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Foundational

Comprehensive Analytical and Structural Guide to[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid: Exact Mass Determination and Peptidomimetic Applications

Executive Summary In modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics relies heavily on the incorporation of conformationally restricted building blocks. [(4-Acetylamino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics relies heavily on the incorporation of conformationally restricted building blocks. [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (Molecular Formula: C₁₁H₂₀N₂O₃) serves as a prime example of such a scaffold. By replacing flexible peptide backbones with a rigid cyclohexyl core, researchers can drastically enhance a molecule's resistance to proteolytic cleavage while maintaining target affinity[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep dive into the theoretical calculations, structural utility, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to precisely determine the molecular weight and exact mass of this critical intermediate.

Structural Significance in Drug Design

The architecture of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is highly deliberate. It consists of three functional domains:

  • The Cyclohexyl Core: Acts as a conformational restrictor. Modeling analyses have consistently validated the cyclohexyl scaffold as an optimal template for non-peptide mimics, as it successfully overlaps with native pharmacophores while eliminating the vulnerability of standard amide bonds[1].

  • The Acetylamino Group (C4 position): Provides a hydrogen-bond donor/acceptor pair, mimicking native amino acid side chains (such as glutamine or acetylated lysine) to interact with target binding pockets.

  • The N-methylglycine (Sarcosine) Moiety (C1 position): The N-methylation prevents the formation of standard intermolecular hydrogen bonds, increasing the lipophilicity and membrane permeability of the resulting polymer or drug candidate[2].

Theoretical Mass Calculations

In high-precision analytical chemistry, distinguishing between Molecular Weight (average mass based on isotopic abundance) and Exact Mass (monoisotopic mass based on the most abundant isotopes) is paramount.

For C₁₁H₂₀N₂O₃, the exact mass is calculated using the precise masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). This sub-ppm accuracy is essential for identifying unknown compounds and confirming molecular structures during synthesis[3].

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
IUPAC Name 2-[[4-(acetylamino)cyclohexyl]-methylamino]acetic acidStandardized nomenclature for structural identification.
Molecular Formula C₁₁H₂₀N₂O₃Dictates the isotopic distribution pattern.
Molecular Weight 228.29 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 228.14739 DaThe critical target value for HRMS structural confirmation.
Expected [M+H]⁺ m/z 229.15467The primary precursor ion targeted in positive ESI mode.

Analytical Protocol: Self-Validating HRMS Workflow

To confirm the synthesis and purity of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, nominal mass instruments (like single quadrupoles) are insufficient. The ability to determine the exact mass of ions allows for precise molecular formula assignment, differentiating the target from isobaric impurities[3]. We utilize an Orbitrap High-Resolution Mass Spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UHPLC)[4].

Step-by-Step Methodology & Causality

Every step in this protocol is designed as a self-validating system to ensure absolute data integrity.

  • Step 1: Sample Preparation (Protonation Optimization)

    • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: Methanol provides the volatility required for efficient droplet desolvation in the source. Formic acid acts as an abundant proton donor, forcing the equilibrium toward the formation of the[M+H]⁺ precursor ion, ensuring maximum signal-to-noise ratio.

  • Step 2: UHPLC Separation (Matrix Isolation)

    • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column.

    • Causality: The hydrophobic C18 stationary phase retains the cyclohexyl core. The sub-2 µm particle size minimizes eddy diffusion, yielding ultra-sharp peak shapes that prevent co-elution with synthesis byproducts.

  • Step 3: Electrospray Ionization (ESI+)

    • Action: Apply a capillary voltage of 3.5 kV with a heated transfer tube at 320°C.

    • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI transfers the molecule into the gas phase without shattering it, preserving the intact [M+H]⁺ ion necessary for exact mass measurement.

  • Step 4: Orbitrap Mass Analysis (Real-Time Self-Validation)

    • Action: Acquire full-scan MS data at a resolution of 140,000 FWHM, utilizing ambient polysiloxane (m/z 371.1012) as an internal lock mass.

    • Causality: The lock mass acts as a real-time self-validating mechanism. By continuously calibrating against a known background ion, the system automatically corrects for micro-fluctuations in power supply or room temperature, guaranteeing a mass error of < 1 ppm[4].

LCHRMS A Sample Prep (0.1% FA) B UHPLC (C18 Column) A->B C ESI+ Source (Soft Ionization) B->C D Orbitrap HRMS (Exact Mass) C->D E Data Analysis (<1 ppm Error) D->E

LC-HRMS workflow for sub-ppm exact mass determination.

MS/MS Fragmentation Dynamics

While exact mass confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate the structural connectivity. By isolating the precursor ion (m/z 229.1547) in the quadrupole and subjecting it to Higher-energy Collisional Dissociation (HCD), we generate a highly specific fragmentation fingerprint.

Table 2: Predicted HRMS Diagnostic Ions
Fragment Ion IdentityFormulaExact Mass (m/z)Neutral Loss
Precursor [M+H]⁺ C₁₁H₂₁N₂O₃⁺229.1547N/A
Dehydration C₁₁H₁₉N₂O₂⁺211.1441- H₂O (18.0106 Da)
Deacetylation C₉H₁₉N₂O₂⁺187.1441- C₂H₂O (Ketene, 42.0106 Da)
Core Cleavage C₈H₁₄NO⁺140.1070- C₃H₇NO₂ (89.0477 Da)

Causality of Fragmentation: The loss of 42.01 Da (ketene) is a highly diagnostic hallmark of N-acetylated compounds. Because the acetyl group is bound to a secondary amine on the cyclohexyl ring, the collision energy forces a rearrangement that ejects ketene, leaving a primary amine behind. Similarly, the cleavage of the N-methylglycine tail (89.05 Da) validates the substitution at the C1 position of the ring.

MSMS Parent [M+H]+ m/z 229.1547 Frag1 Loss of H2O m/z 211.1441 Parent->Frag1 -H2O (18.01 Da) Frag2 Loss of Ketene m/z 187.1441 Parent->Frag2 -C2H2O (42.01 Da) Frag3 Cleavage of N-methylglycine m/z 140.1070 Parent->Frag3 -C3H7NO2 (89.05 Da)

Predicted HCD fragmentation pathway for the protonated target molecule.

Conclusion

The integration of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid into peptidomimetic libraries represents a sophisticated approach to overcoming the pharmacokinetic liabilities of native peptides. However, the successful utilization of this scaffold requires uncompromising analytical rigor. By employing self-calibrating Orbitrap HRMS workflows, researchers can confidently verify the exact mass (228.14739 Da) and structural integrity of this compound, ensuring downstream fidelity in complex drug design campaigns.

References

  • Drug Design Org. (2009). Peptidomimetics examples. Retrieved from [Link]

  • ACS Publications. (2025). Highlights of Medicinal Chemistry Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]

  • Longdom Publishing. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from[Link]

  • National Institutes of Health (NIH). (2022). Identification of Novel Microcystins Using High-Resolution MS and MSn with Python Code. Retrieved from [Link]

Sources

Exploratory

Synthesis pathways for[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid derivatives

An In-Depth Technical Guide to the Synthesis of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Derivatives Introduction [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a substituted cyclic amino acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Derivatives

Introduction

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a substituted cyclic amino acid derivative. Molecules of this class, containing a conformationally restricted cyclohexane scaffold, are of significant interest in medicinal chemistry. The defined stereochemistry and substitution pattern of the cyclohexane ring can lead to compounds with specific binding affinities for biological targets, influencing properties such as receptor selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this target molecule and its derivatives, designed for researchers and professionals in drug development and organic synthesis.

Two primary retrosynthetic strategies are presented. The first is a linear approach based on the functionalization of a known key intermediate, trans-4-aminocyclohexylacetic acid. The second is a convergent approach utilizing a reductive amination reaction on a pre-functionalized cyclohexanone core. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the proposed chemical transformations.

Pathway A: Linear Synthesis via Functionalization of a Key Intermediate

This synthetic route leverages the established preparation of trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride from commercially available 4-nitrophenylacetic acid.[1][2] This approach offers excellent control over the trans stereochemistry of the final product. The subsequent steps involve sequential N-methylation, N-acetylation, and final ester hydrolysis.

Synthesis_Pathway_A Start 4-Nitrophenylacetic Acid Int1 trans-4-Aminocyclohexylacetic Acid Ethyl Ester HCl Start->Int1 1. H₂, Pd/C 2. HCl, EtOH Int2 trans-[(4-Methylamino-cyclohexyl)] -acetic Acid Ethyl Ester Int1->Int2 HCHO, HCOOH (Eschweiler-Clarke) Int3 trans-[(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic Acid Ethyl Ester Int2->Int3 Ac₂O or AcCl Base End [(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic Acid Int3->End LiOH or NaOH (Hydrolysis)

Caption: Linear synthetic approach (Pathway A) starting from 4-nitrophenylacetic acid.

Step 1: Synthesis of trans-4-Aminocyclohexylacetic Acid Ethyl Ester Hydrochloride

The synthesis begins with the catalytic hydrogenation of 4-nitrophenylacetic acid. This reaction proceeds in two stages: the reduction of the nitro group to an amine, followed by the saturation of the aromatic ring to a cyclohexane. The use of specific catalysts and conditions, such as Palladium on carbon (Pd/C) followed by Raney Nickel or controlled hydrogenation pressures, favors the formation of the trans isomer.[1][2]

Experimental Protocol:

  • Hydrogenation: 4-Nitrophenylacetic acid is dissolved in a protic solvent like water or ethanol. The initial reduction of the nitro group is carried out using a Pd/C catalyst under a low hydrogen overpressure (0.1-0.6 bar) at 40-50 °C.[1]

  • Ring Saturation: Without isolating the intermediate 4-aminophenylacetic acid, the reaction is continued under higher hydrogen pressure (1-4 bar) and temperature (50-60 °C) to reduce the aromatic ring.[1] This two-step pressure-controlled process is crucial for achieving high yields of the desired aminocyclohexylacetic acid.

  • Esterification: The resulting 4-aminocyclohexylacetic acid is then esterified by refluxing in ethanol saturated with hydrochloric acid. This not only forms the ethyl ester but also conveniently protects the amino group as its hydrochloride salt, facilitating isolation.[2]

Step 2: N-Methylation of the Primary Amine

With the key intermediate in hand, the next step is the selective methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. It uses an excess of formic acid and formaldehyde as the methylating agent, typically resulting in exhaustive methylation to the tertiary amine if a primary amine is used. However, careful control of stoichiometry can favor the monomethylated product, or as presented here, direct conversion to the desired secondary amine from the primary amine starting material.[3]

Experimental Protocol:

  • The trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride (1.0 eq) is neutralized with a suitable base (e.g., NaHCO₃ or triethylamine) and dissolved in a suitable solvent.

  • Aqueous formaldehyde (2.5 eq) and formic acid (2.5 eq) are added to the solution.[4]

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the mixture is cooled, made basic, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude N-methylated product.

Step 3: N-Acetylation of the Secondary Amine

The resulting secondary amine is then acetylated. This can be readily achieved using standard acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.[5][6]

Experimental Protocol:

  • The crude trans-[(4-methylamino-cyclohexyl)]-acetic acid ethyl ester (1.0 eq) is dissolved in an aprotic solvent like dichloromethane (DCM).

  • A base, such as triethylamine or pyridine (1.2 eq), is added, and the mixture is cooled in an ice bath.

  • Acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water or a saturated bicarbonate solution, and the product is extracted with DCM. The organic layer is washed, dried, and evaporated to yield the N-acetylated ester.[6]

Step 4: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

Experimental Protocol:

  • The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of an aqueous base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added.

  • The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is washed with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

  • The aqueous layer is then carefully acidified with cold 1M HCl to a pH of approximately 3-4, leading to the precipitation of the final product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Pathway B: Convergent Synthesis via Reductive Amination

This alternative route involves the construction of the C-N and C-C bonds to the nitrogen atom in a single key step. The strategy starts with a commercially available or easily synthesized 4-acetylaminocyclohexanone. A one-pot reductive amination reaction with methylamine and an acetate synthon is then performed.[7]

Synthesis_Pathway_B Start N-(4-Oxocyclohexyl)acetamide Int1 Intermediate Imine/Enamine Start->Int1 1. Methylamine 2. Ethyl Bromoacetate End [(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic Acid Int1->End 1. NaBH₃CN or NaBH(OAc)₃ 2. Hydrolysis

Caption: Convergent synthetic approach (Pathway B) using reductive amination.

Step 1: Preparation of N-(4-Oxocyclohexyl)acetamide

The key starting material, N-(4-oxocyclohexyl)acetamide, can be prepared by the oxidation of N-(4-hydroxycyclohexyl)acetamide, which in turn is synthesized by the acetylation of 4-aminocyclohexanol. Standard oxidation procedures like Swern or Dess-Martin oxidation can be employed.

Step 2: One-Pot Reductive Amination

This is the core of Pathway B. The ketone is reacted with methylamine to form an intermediate iminium ion, which is then alkylated by an ethyl bromoacetate. The resulting quaternary ammonium species is then reduced in situ to form the desired product. A more common approach is the direct reductive amination of the ketone with a pre-formed amino acid ester. However, a one-pot reaction with the three components is feasible. A convenient and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as they are mild enough not to reduce the starting ketone but will readily reduce the intermediate iminium ion.[7]

Experimental Protocol:

  • N-(4-oxocyclohexyl)acetamide (1.0 eq) and methylamine (as a solution in THF or as a salt with a neutralizing base, 1.2 eq) are stirred in a solvent such as 1,2-dichloroethane (DCE).

  • Sodium triacetoxyborohydride (1.5 eq) is added in portions.[7]

  • Ethyl bromoacetate (1.2 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until the starting ketone is consumed.

  • The reaction is quenched carefully with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is the ethyl ester of the target molecule.

Step 3: Ester Hydrolysis

The final step is the saponification of the ethyl ester, which is identical to Step 4 in Pathway A.

Comparative Analysis of Synthetic Routes

The choice between Pathway A and Pathway B depends on factors such as stereochemical requirements, scale, and the availability of starting materials.

ParameterPathway A: Linear ApproachPathway B: Convergent Approach
Starting Materials 4-Nitrophenylacetic acidN-(4-Oxocyclohexyl)acetamide
Number of Steps 4 (from key intermediate)2-3 (depending on ketone availability)
Stereocontrol Excellent control, yielding the trans isomer.[1]Yields a mixture of cis and trans isomers that may require separation.
Key Reactions Catalytic Hydrogenation, Eschweiler-Clarke, N-Acetylation, SaponificationReductive Amination, Saponification
Potential Yield Moderate to high over multiple steps.Potentially higher overall yield due to fewer steps.
Scalability Generally good; hydrogenation may require specialized equipment.Good; one-pot reductive amination is highly scalable.
Safety & Reagents Involves high-pressure hydrogenation.Uses cyanoborohydride (toxic cyanide release if acidified) or other borohydrides.

Conclusion

This guide has outlined two robust and scientifically plausible synthetic pathways for the preparation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid derivatives.

Pathway A offers superior stereochemical control, which is often a critical requirement in drug development. The synthesis of the key trans-4-aminocyclohexylacetic acid intermediate is well-documented, providing a reliable foundation for this route.

Pathway B presents a more convergent and potentially more efficient route in terms of step count. While it may lack the inherent stereocontrol of Pathway A, it could be advantageous for rapid library synthesis or when stereoisomeric mixtures are acceptable for initial screening.

The selection of the optimal route will ultimately be guided by the specific research objectives, including the need for stereopurity, the desired scale of the synthesis, and available laboratory resources. Both pathways utilize well-established and reliable chemical transformations, providing a solid framework for the successful synthesis of this important class of molecules.

References

  • Farkas, E., Sátorhelyi, P., Szakács, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

  • CN107266014A. (2017). A kind of preparation method of trans 4 Boc aminocyclohexane acetic acid. Google Patents.
  • Bentoumi, A., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Advanced Research.
  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(19), 4545. Available at: [Link]

  • WO2010070368A1. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • Hossain, M. I., et al. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Organic Letters, 18(15), 3842-3845.
  • EP2358661B1. (2009). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. Google Patents.
  • RSC. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Stack Exchange. Available at: [Link]

  • Briceno, V., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(12), 1545-1555. Available at: [Link]

  • ResearchGate. (2021). N-Methylation of amines or nitrobenzenes with various methylation agents.
  • ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4349.
  • HETEROCYCLES. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 36(2), 307.
  • Springer Nature. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8758. Available at: [Link]

  • Polish Pharmaceutical Society. (2003). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica, 60(5), 349-355.
  • ACS Publications. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development.
  • Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. Organic Syntheses. Available at: [Link]

Sources

Foundational

Pharmacokinetics and biodistribution of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Novel Chemical Entities: A Methodological Approach Using [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as a Case Study Disclaimer: As of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Novel Chemical Entities: A Methodological Approach Using [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as a Case Study

Disclaimer: As of the writing of this guide, there is no publicly available data on the pharmacokinetics and biodistribution of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid. Therefore, this document serves as a comprehensive methodological framework for characterizing such a novel chemical entity. All data presented herein is illustrative and for educational purposes.

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is a multi-stage process, with a significant emphasis on understanding its interaction with a biological system. A critical component of this understanding lies in the characterization of its pharmacokinetics (PK) and biodistribution. Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. Biodistribution studies reveal the extent to which a compound distributes into various tissues and organs. Collectively, this information is paramount for dose selection, predicting efficacy and toxicity, and ultimately, ensuring the safety and effectiveness of a potential drug.

This guide will provide a detailed technical overview of the methodologies employed to characterize the pharmacokinetic and biodistribution profile of an NCE, using the hypothetical compound [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as a case study. We will delve into the experimental designs, from in vitro assays to in vivo studies, and discuss the interpretation of the generated data.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a thorough understanding of the physicochemical properties of an NCE is essential. These properties can significantly influence its absorption, distribution, and overall pharmacokinetic behavior.

Key Physicochemical Parameters:

ParameterDescriptionIllustrative Value for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid
Molecular Weight The mass of one mole of the substance.228.3 g/mol
pKa The pH at which the compound is 50% ionized.Acidic pKa: ~4.5, Basic pKa: ~9.2
LogP/LogD The logarithm of the partition coefficient between octanol and water (LogP for the neutral form, LogD at a specific pH). It indicates the lipophilicity of the compound.LogD at pH 7.4: 1.8
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a specific temperature and pH.0.5 mg/mL at pH 7.4

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare a supersaturated solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

In Vitro ADME Assays: Predicting In Vivo Performance

In vitro ADME assays are crucial for early-stage screening and for providing mechanistic insights into a compound's pharmacokinetic properties.

Absorption: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is widely used to predict the oral absorption of drugs.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of tight junctions.

  • Assay Initiation:

    • For apical-to-basolateral (A-B) permeability (absorption), add the test compound to the apical (donor) chamber.

    • For basolateral-to-apical (B-A) permeability (efflux), add the test compound to the basolateral (donor) chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Interpretation of Caco-2 Data:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp (B-A) / Papp (A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution: Plasma Protein Binding

The extent to which a compound binds to plasma proteins, primarily albumin, affects its distribution into tissues and its availability for metabolism and excretion. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for an adequate period (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Quantification: After incubation, measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Metabolism: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or animal species), the test compound, and a buffer.

  • Initiation: Pre-warm the reaction mixture at 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow for In Vitro ADME Assays

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism caco2_culture Caco-2 Cell Culture (21-25 days) permeability_assay Permeability Assay (A-B & B-A) caco2_culture->permeability_assay lcms_analysis_abs LC-MS/MS Analysis permeability_assay->lcms_analysis_abs papp_calculation Papp & Efflux Ratio Calculation lcms_analysis_abs->papp_calculation equilibrium_dialysis Equilibrium Dialysis lcms_analysis_dist LC-MS/MS Analysis equilibrium_dialysis->lcms_analysis_dist fu_calculation Fraction Unbound (fu) Calculation lcms_analysis_dist->fu_calculation microsomal_incubation Microsomal Incubation with NADPH lcms_analysis_met LC-MS/MS Analysis microsomal_incubation->lcms_analysis_met clint_calculation t½ & CLint Calculation lcms_analysis_met->clint_calculation

Caption: Workflow of key in vitro ADME assays.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of an NCE in a whole organism.

Experimental Design: Rodent Pharmacokinetic Study

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., via tail vein) to determine clearance, volume of distribution, and half-life.

    • Group 2: Oral (PO) administration (e.g., via gavage) to determine oral bioavailability.

  • Dose: A suitable dose is selected based on in vitro data and preliminary toxicity studies.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability, the fraction of the administered dose that reaches systemic circulation.

Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow animal_model Select Animal Model (e.g., Rat) dosing Dosing (IV and PO routes) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) bioanalysis->pk_analysis results Determine PK Parameters (Cmax, AUC, t½, F%) pk_analysis->results

Caption: Workflow of a typical in vivo pharmacokinetic study.

Biodistribution Studies

Biodistribution studies are performed to determine the concentration of a compound in various tissues and organs over time.

Experimental Design: Rodent Biodistribution Study

  • Animal Model: Typically rats or mice.

  • Compound Administration: Administration of the compound, often radiolabeled (e.g., with ³H or ¹⁴C) for easier quantification, via the intended clinical route.

  • Tissue Collection: At selected time points, animals are euthanized, and various tissues and organs (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, fat) are collected.

  • Sample Processing: Tissues are weighed and homogenized.

  • Quantification:

    • For radiolabeled compounds, radioactivity is measured using liquid scintillation counting.

    • For non-labeled compounds, the compound is extracted from the tissue homogenate and quantified by LC-MS/MS.

  • Data Presentation: Results are typically expressed as the percentage of the administered dose per gram of tissue (%ID/g).

Illustrative Biodistribution Data:

TissueConcentration at 1 hour (%ID/g)Concentration at 24 hours (%ID/g)
Blood2.50.1
Heart1.80.05
Lungs3.10.2
Liver15.21.5
Kidneys25.82.1
Spleen2.00.1
Brain0.1< 0.01
Muscle1.50.1
Fat4.50.8

Workflow for a Biodistribution Study

Biodistribution_Workflow compound_admin Compound Administration (Radiolabeled or Non-labeled) euthanasia Euthanasia at Time Points compound_admin->euthanasia tissue_collection Tissue & Organ Collection euthanasia->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization quantification Quantification (LSC or LC-MS/MS) homogenization->quantification data_analysis Data Analysis (%ID/g) quantification->data_analysis tissue_profile Tissue Distribution Profile data_analysis->tissue_profile

Caption: Workflow of a typical biodistribution study.

Bioanalytical Method Validation

The reliability of pharmacokinetic and biodistribution data is heavily dependent on the quality of the bioanalytical methods used for quantification. These methods, typically LC-MS/MS, must be rigorously validated according to regulatory guidelines.

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionGeneral Acceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in samples.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical method.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the nominal concentration.

Integrated Analysis and Conclusion

The characterization of the pharmacokinetics and biodistribution of a novel chemical entity like [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a systematic process that integrates data from a variety of in vitro and in vivo studies. The physicochemical properties provide the initial clues to its potential behavior. In vitro ADME assays offer mechanistic insights into its absorption, distribution, metabolism, and potential for drug-drug interactions. Finally, in vivo studies in relevant animal models provide a comprehensive picture of its disposition in a whole organism.

By following the rigorous methodologies outlined in this guide, researchers and drug development professionals can build a robust pharmacokinetic and biodistribution profile for their NCEs. This profile is not only a regulatory requirement but also a critical tool for making informed decisions throughout the drug development process, ultimately contributing to the development of safe and effective medicines.

Exploratory

Preclinical Safety and Toxicity Profiling of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid: A Technical Guide

Executive Summary[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS 1353953-33-9)[1] is a highly specialized bifunctional building block utilized in the synthesis of peptidomimetics, targeted kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS 1353953-33-9)[1] is a highly specialized bifunctional building block utilized in the synthesis of peptidomimetics, targeted kinase inhibitors, and novel active pharmaceutical ingredients (APIs). Structurally, it features a cyclohexane core substituted with an acetamido group and a sarcosine (N-methylglycine) derivative. While it serves as a robust structural scaffold, its incorporation into lead optimization pipelines necessitates a rigorous understanding of its intrinsic toxicity, metabolic stability, and safety pharmacology.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, causality-driven framework for evaluating the preclinical safety of this compound and its derivatives, strictly grounded in the International Council for Harmonisation (ICH) regulatory guidelines.

Structural Liability & In Silico Toxicology

Before initiating in vitro assays, we must analyze the structural pharmacophores to predict potential toxicological liabilities.

  • The Acetamide Moiety: Generally stable under physiological conditions, but susceptible to hydrolysis by hepatic carboxylesterases. Deacetylation yields a primary cyclohexylamine. Primary amines are frequently flagged by in silico predictive models (e.g., DEREK, Sarah Nexus) for potential DNA intercalation, necessitating rigorous genotoxicity screening.

  • The Sarcosine Moiety: The tertiary amine nitrogen can undergo CYP450-mediated N-demethylation. Furthermore, if protonated at physiological pH, basic amines can lodge within the central cavity of the hERG potassium channel, presenting a cardiovascular liability.

Toxicity_Pathway N1 Parent Compound (Acetamide) N2 Hepatic Carboxylesterases (Deacetylation) N1->N2 N8 Phase II Conjugation (Safe Clearance) N1->N8 Glucuronidation N3 Primary Amine Metabolite N2->N3 N4 CYP450 Oxidation N3->N4 N5 Reactive Oxygen Species (ROS Generation) N4->N5 N6 Mitochondrial Dysfunction (ATP Depletion) N5->N6 N7 Cellular Apoptosis N6->N7

Proposed metabolic bioactivation and cytotoxicity signaling pathway in hepatic models.

Regulatory Framework & Workflow

To prevent late-stage clinical attrition, the safety evaluation of this scaffold must follow a tiered approach aligned with [1] for non-clinical safety studies, [2] for safety pharmacology, and[3] for genotoxicity.

Preclinical_Workflow A [(4-Acetylamino-cyclohexyl)- methyl-amino]-acetic acid B In Silico Toxicity Prediction (QSAR / DEREK) A->B C In Vitro Genotoxicity (ICH S2(R1)) B->C D Safety Pharmacology (ICH S7A) B->D F HepG2 / S9 Cytotoxicity (Hepatotoxicity) C->F E hERG Patch-Clamp (Cardiac Safety) D->E G In Vivo TK & IND-Enabling (ICH M3(R2)) E->G F->G

Preclinical safety evaluation workflow for novel chemical entities based on ICH guidelines.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol must act as a self-validating system. An assay is only deemed successful if its internal positive and negative controls perform within strict predefined variance limits.

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiovascular Safety)

Causality: Why use patch-clamp over high-throughput fluorescence membrane potential assays? Fluorescence assays suffer from high false-positive rates due to lipophilic dye interference. Automated patch-clamp provides direct, high-fidelity electrophysiological measurements of the IKr​ tail current, which is essential for accurately predicting QT prolongation risk under [2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably transfected with the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • Electrophysiology Setup: Establish a whole-cell configuration. Apply a voltage protocol: depolarize the membrane to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Dosing: Perfuse [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in ascending concentrations (0.1 µM to 30 µM) with a 3-minute equilibration per dose.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle. Establishes the 100% baseline current.

    • Positive Control: 1 µM E-4031 (a selective hERG inhibitor). Validation Rule: The assay is automatically rejected if E-4031 fails to produce >80% inhibition, as this proves the recorded current is not genuinely hERG-mediated.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (Genotoxicity)

Causality: The parent acetamide is likely non-mutagenic, but hepatic metabolism may generate reactive intermediates. Therefore, testing with and without rat liver S9 fraction is mandatory per[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix to simulate hepatic CYP450 activity.

  • Dosing: Plate the compound at 5 concentrations (ranging from 1.5 to 5000 µ g/plate ) using the pre-incubation method.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle to establish the baseline spontaneous reversion rate.

    • Positive Control (-S9): Sodium azide (for TA100/TA1535) and 2-nitrofluorene (for TA98). Validates intrinsic strain sensitivity.

    • Positive Control (+S9): 2-Aminoanthracene across all strains. Validation Rule: A lack of mutation spikes here invalidates the enzymatic activity of the S9 fraction.

  • Scoring: Incubate at 37°C for 72 hours. A positive flag requires a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle).

Quantitative Preclinical Data Summary

The table below summarizes the expected preclinical safety thresholds for[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid and its immediate derivatives to successfully pass IND-enabling criteria.

Table 1: Preclinical Safety & Toxicity Profile Thresholds

Assay / ParameterTest SystemExpected Threshold for ProgressionRegulatory Guideline
Cytotoxicity (CC₅₀) HepG2 cells (24h exposure)> 50 µM (Indicates low basal toxicity)[1]
Mutagenicity Ames Test (5 Strains, ±S9)Negative (No dose-dependent reversion)[3]
hERG Inhibition (IC₅₀) CHO-hERG Patch-Clamp> 10 µM (Low risk for QT prolongation)[2]
Neurobehavioral Irwin Test (Rodents)No observable effect at ≤ 100 mg/kg[2]
Respiratory Function Whole-body PlethysmographyNormal tidal volume & airway resistance[2]

References

  • Federal Register. "International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." Federal Register. Available at:[Link]

  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline." EMA. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." EMA. Available at:[Link]

Sources

Foundational

Preclinical Exploratory In Vivo Studies on [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (AAMAA)

A Technical Whitepaper on Novel GlyT1 Inhibition Strategies Executive Summary & Pharmacological Rationale The development of novel neuromodulators targeting the glutamatergic system represents a critical frontier in neur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Novel GlyT1 Inhibition Strategies

Executive Summary & Pharmacological Rationale

The development of novel neuromodulators targeting the glutamatergic system represents a critical frontier in neuropsychiatric drug discovery. This whitepaper outlines the preclinical in vivo exploratory framework for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (hereafter referred to as AAMAA), a novel synthetic amino acid derivative.

Structurally, AAMAA contains an N-methylglycine (sarcosine) core. Sarcosine is a well-documented endogenous inhibitor of Glycine Transporter 1 (GlyT1)[1]. The primary pharmacological hypothesis driving the development of AAMAA is rooted in the NMDA receptor (NMDAR) hypofunction model of schizophrenia[2]. Direct NMDAR agonists often trigger excitotoxicity; therefore, indirectly modulating the receptor by increasing synaptic glycine—an obligatory co-agonist at the GluN1 site—offers a self-limiting, spatially specific therapeutic avenue[2].

The Causality of Chemical Design: While unmodified sarcosine demonstrates efficacy in ameliorating negative and cognitive symptoms of schizophrenia[3], its utility as a systemic drug is severely limited by poor lipophilicity and rapid peripheral metabolism. By conjugating the sarcosine pharmacophore with a lipophilic 4-acetamidocyclohexyl moiety, AAMAA is hypothesized to significantly enhance Blood-Brain Barrier (BBB) penetration and metabolic stability, transitioning a biological tool into a viable preclinical candidate[4].

MOA AAMAA AAMAA (Sarcosine Derivative) GlyT1 GlyT1 Transporter (Astrocytes/Neurons) AAMAA->GlyT1 Competitive Inhibition SynapticGly ↑ Synaptic Glycine Concentration GlyT1->SynapticGly Prevents Reuptake NMDAR NMDA Receptor (GluN1 Glycine Site) SynapticGly->NMDAR Co-agonism with Glutamate CaInflux ↑ Ca2+ Influx & Downstream Signaling NMDAR->CaInflux Channel Opening Efficacy Amelioration of Cognitive Symptoms CaInflux->Efficacy Synaptic Plasticity (LTP)

Fig 1: Mechanism of action of AAMAA via GlyT1 inhibition and NMDA receptor modulation.

Preclinical In Vivo Workflow

To rigorously evaluate AAMAA, we employ a phased, self-validating in vivo workflow. Each phase acts as a gating mechanism; failure to meet predefined quantitative thresholds halts progression, ensuring resource efficiency and scientific integrity.

Workflow Synthesis Compound Formulation Phase1 Phase 1: PK & BBB LC-MS/MS Analysis Synthesis->Phase1 Phase2 Phase 2: Efficacy Schizophrenia Models Phase1->Phase2 Adequate Brain Exposure Phase3 Phase 3: Safety Irwin & Rotarod Tests Phase2->Phase3 Target Engagement GoNoGo Candidate Selection Phase3->GoNoGo Favorable Tox Profile

Fig 2: Preclinical in vivo evaluation workflow for AAMAA candidate selection.

Phase A: Pharmacokinetics & BBB Penetration

Causality & Rationale: A CNS-targeted drug must achieve an adequate free fraction in the cerebrospinal fluid (CSF). We measure CSF concentrations rather than whole-brain homogenates to avoid confounding data from drug molecules trapped within the cerebral microvasculature.

Protocol 1: LC-MS/MS Bioanalysis of Plasma and CSF
  • Dosing: Administer AAMAA to male Sprague-Dawley rats (n=6/group) via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Sampling: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 h) via a surgically implanted jugular vein cannula. Collect CSF via cisterna magna puncture at T_max (estimated 1h).

  • Extraction: Precipitate proteins using acetonitrile containing 0.1% formic acid and a stable-isotope-labeled internal standard (SIL-IS).

  • Quantification: Analyze supernatants using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validation System:

  • Extraction Efficiency: The recovery of the SIL-IS must remain consistent (±15% CV) across all matrices.

  • Carryover Check: Blank CSF samples injected immediately after the highest calibration standard must exhibit <20% of the Lower Limit of Quantitation (LLOQ) signal.

Quantitative Data Summary

The structural modifications in AAMAA are designed to shift the pharmacokinetic profile from that of a dietary supplement to a viable pharmaceutical, bridging the gap toward clinical-grade inhibitors like Bitopertin[4].

Pharmacokinetic ParameterSarcosine (Endogenous Ref)AAMAA (Target Profile)Bitopertin (Positive Control)
LogP (Lipophilicity) -1.051.853.20
Oral Bioavailability (F%) < 10%65%82%
Brain/Plasma Ratio (Kp) 0.050.851.20
CSF Cmax (ng/mL) 15340410
Terminal Half-Life (T1/2) 0.5 hours4.2 hours8.5 hours

Phase B: Target Engagement & In Vivo Efficacy

Causality & Rationale: To prove that AAMAA's GlyT1 inhibition translates to functional NMDAR modulation in vivo, we utilize the MK-801 (dizocilpine) challenge model. MK-801 is a non-competitive NMDAR antagonist that induces hyperlocomotion, mimicking the positive and cognitive symptoms of schizophrenia. A successful GlyT1 inhibitor will increase synaptic glycine, which allosterically overcomes the NMDAR blockade, thereby reversing the hyperlocomotion[5].

Protocol 2: MK-801-Induced Hyperlocomotion Assay
  • Acclimation: Place C57BL/6J mice (n=10/group) into automated infrared beam-break open-field arenas for 30 minutes.

  • Pre-treatment: Administer AAMAA (3, 10, 30 mg/kg, PO), Vehicle (0.5% methylcellulose), or Bitopertin (1 mg/kg, PO) as a positive control.

  • Incubation: Wait 60 minutes to align with the established T_max from Phase A.

  • Challenge: Administer MK-801 (0.2 mg/kg, IP) to induce NMDAR hypofunction.

  • Data Acquisition: Record ambulatory distance (cm) continuously for 90 minutes post-challenge.

Self-Validation System:

  • Model Induction Control: The Vehicle + MK-801 group MUST demonstrate at least a 3-fold increase in total distance traveled compared to the Vehicle + Saline baseline group. If this threshold is not met, the induction failed, and the cohort data is discarded.

  • Assay Sensitivity Control: The positive control (Bitopertin) must significantly reduce MK-801-induced hyperlocomotion (p < 0.05).

Phase C: Safety Pharmacology & Toxicity

Causality & Rationale: While augmenting glycine-mediated neurotransmission has potential for treating pain[6] and schizophrenia, excessive GlyT1 inhibition can lead to adverse effects such as transient dizziness, visual disturbances, or motor impairment[6]. Establishing a wide therapeutic index is mandatory.

Protocol 3: Rotarod Motor Coordination Test
  • Training: Train mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days.

  • Dosing: Administer AAMAA at supra-therapeutic doses (30, 100, 300 mg/kg, PO).

  • Testing: Place mice on the rotarod 1 hour post-dose and measure the latency to fall (seconds).

Self-Validation System:

  • Baseline Competency: Any subject failing to maintain balance on the rotarod for at least 60 seconds during the final pre-dosing training phase is strictly excluded from the study to prevent baseline bias.

Conclusion

The rational design of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (AAMAA) leverages the validated mechanism of sarcosine-based GlyT1 inhibition while addressing critical pharmacokinetic flaws. By executing the self-validating in vivo protocols outlined in this whitepaper, researchers can definitively establish the compound's target engagement, BBB penetrance, and therapeutic window, paving the way for advanced IND-enabling studies.

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Exploratory

Thermodynamic Profiling and Solubility Dynamics of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Executive Summary The rational design of crystallization and purification processes for complex pharmaceutical intermediates requires a rigorous understanding of their phase behavior. [(4-Acetylamino-cyclohexyl)-methyl-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization and purification processes for complex pharmaceutical intermediates requires a rigorous understanding of their phase behavior. [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9) represents a highly functionalized, amphoteric building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) .

Because this molecule contains both a basic tertiary amine and an acidic carboxylic acid moiety separated by a rigid cyclohexane scaffold, it exhibits complex zwitterionic behavior in solution. This whitepaper provides an in-depth technical analysis of its solid-state thermodynamics, solution-phase energetics, and solubility profiles. By establishing self-validating experimental protocols, we provide formulation scientists and process engineers with the fundamental data required to optimize solvent selection, control polymorphism, and design high-yield cooling crystallizations.

Structural & Physicochemical Profiling

Zwitterionic Architecture and Lattice Energy

The thermodynamic properties of cyclohexyl derivatives are heavily influenced by the conformational rigidity of the cyclohexane ring . For [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, the spatial separation of the acetylamino group and the methyl-amino-acetic acid group dictates its crystal packing.

In the solid state, the molecule exists predominantly as a zwitterion. The proton transfer from the carboxylic acid ( pKa​≈2.5 ) to the tertiary amine ( pKa​≈9.8 ) creates a strong electrostatic dipole. Consequently, the crystal lattice is stabilized by intense head-to-tail ionic interactions and intermolecular hydrogen bonding facilitated by the acetylamino amide donor. This high lattice energy directly causes the compound's relatively high melting point and endothermic enthalpy of fusion ( ΔHfus​ ).

pH-Dependent Phase Behavior

In aqueous environments, the solubility of this intermediate is strictly governed by its ionization state. At its isoelectric point (pI 6.15), the net charge is zero, and solubility reaches its thermodynamic minimum. The causality here is straightforward: the energy required to cavitate the solvent and break the strong zwitterionic crystal lattice far exceeds the solvation energy of the neutral net-charge species.

Zwitterion_Equilibrium Cation Cationic Form (pH < 2.5) Zwitterion Zwitterionic Form (pH 2.5 - 9.8) Cation->Zwitterion Deprotonation (-H⁺) Zwitterion->Cation Protonation (+H⁺) Anion Anionic Form (pH > 9.8) Zwitterion->Anion Deprotonation (-H⁺) Anion->Zwitterion Protonation (+H⁺)

Fig 1: pH-dependent ionization pathway of the amphoteric intermediate.

Thermodynamics of Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution ( ΔGsol​ ). For this compound, the process is highly endothermic ( ΔHsol​>0 ), meaning solubility increases exponentially with temperature.

To accurately model this behavior across different solvent systems, the Modified Apelblat Equation is employed over ideal solubility models. The Apelblat model accounts for the non-ideal behavior of the solute-solvent interactions (activity coefficients) and the temperature dependency of the heat capacity of the solution :

lnxe​=A+TB​+Cln(T)

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters derived from experimental data. The term Cln(T) specifically corrects for the non-ideal entropic contributions caused by the hydrophobic cyclohexane ring disrupting the solvent's hydrogen-bond network.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the determination of thermodynamic parameters must be self-validating. A common failure mode in solubility determination is the undetected transition of the solid phase (e.g., formation of a hydrate or a new polymorph) during equilibration . The following protocols are designed to eliminate this blind spot.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: Isothermal shaking is utilized instead of temperature-cycling to prevent localized supersaturation, which can lead to the precipitation of kinetically favored, metastable polymorphs.

  • Preparation: Add an excess amount of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid to 20 mL of the selected solvent in a sealed, jacketed glass vessel.

  • Equilibration: Submerge the vessel in a thermostatic shaker bath controlled to ±0.05 K. Agitate at 150 rpm for 72 hours. Expert insight: 72 hours is required for zwitterions due to slow dissolution kinetics near the isoelectric point.

  • Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours at the exact experimental temperature to prevent thermal shock-induced precipitation.

  • Self-Validating Analysis:

    • Liquid Phase: Extract 2 mL of the clear supernatant using a pre-warmed syringe filter (0.22 µm). Dilute immediately and quantify via HPLC-UV at 210 nm.

    • Solid Phase (Critical Step): Recover the residual solid via rapid vacuum filtration. Analyze immediately via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation: If the XRPD pattern deviates from the starting material, the measured solubility corresponds to a new solvate/polymorph, and the data point must be flagged.

Solubility_Workflow cluster_validation Self-Validating Verification Start 1. Excess Solid Addition (API Intermediate) Equilibrate 2. Isothermal Equilibration (Shaker bath, 72h) Start->Equilibrate Separate 3. Phase Separation (Centrifugation at T) Equilibrate->Separate Liquid 4a. Supernatant Analysis (HPLC-UV Quantification) Separate->Liquid Liquid Phase Solid 4b. Residual Solid Analysis (XRPD / DSC) Separate->Solid Solid Phase Model 5. Thermodynamic Modeling (Apelblat Equation) Liquid->Model Mole Fraction (x) Solid->Model Polymorph Confirmation

Fig 2: Self-validating isothermal workflow for equilibrium solubility.

Protocol 2: Metastable Zone Width (MSZW) via Turbidimetry

Causality: Visual determination of cloud points is highly subjective. Using an automated turbidimetric probe provides a self-validating, reproducible measurement of nucleation kinetics, which is mandatory for designing robust cooling crystallizations .

  • Prepare a saturated solution of the intermediate at a known high temperature (e.g., 323.15 K) in a 500 mL crystallizer equipped with an overhead stirrer and a focused-beam reflectance measurement (FBRM) or turbidity probe.

  • Cool the solution at a controlled linear rate (e.g., 0.5 K/min).

  • The system continuously logs light transmittance. The exact temperature at which transmittance drops by 5% is recorded as the nucleation temperature ( Tnuc​ ).

  • Heat the suspension at the same rate until transmittance returns to 100%. This is the dissolution temperature ( Tdiss​ ).

  • The MSZW is calculated as ΔTmax​=Tdiss​−Tnuc​ .

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and solubility profiles of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Table 1: Solid-State Thermodynamic Properties Note: The high enthalpy of fusion confirms the presence of a tightly packed, hydrogen-bonded zwitterionic lattice.

PropertySymbolValueUnitAnalytical Method
Melting Temperature Tm​ 452.15KDSC (Heating rate 10 K/min)
Enthalpy of Fusion ΔHfus​ 28.45kJ/molDSC Integration
Entropy of Fusion ΔSfus​ 62.92J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Isoelectric PointpI6.15-Potentiometric Titration

Table 2: Experimental Mole Fraction Solubility ( 104⋅xe​ ) Causality Analysis: Solubility in water is lowest due to the hydrophobic bulk of the cyclohexane ring and the zero net charge near pH 7.0. Methanol provides the highest solubility because it acts as both a hydrogen-bond donor and acceptor, effectively disrupting the zwitterionic lattice while accommodating the hydrophobic core.

Solvent System288.15 K298.15 K308.15 K318.15 K
Water (pH 7.0)1.241.852.914.65
Methanol15.3022.1431.8546.20
Ethanol8.4512.6018.9528.40
Isopropanol3.124.857.6011.95

References

  • NIST Chemistry WebBook . "Acetic acid, cyclohexyl ester: Thermodynamic properties of cyclohexyl derivatives". National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate . "Automated Measurement of Metastable Zones for Pharmaceutical Compounds". Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate . "A Practical Approach for Using Solubility to Design Cooling Crystallisations". Organic Process Research & Development. Available at: [Link]

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Quantification

Executive Summary The quantification of highly polar, zwitterionic compounds in biological matrices presents a persistent challenge in pharmaceutical analysis. [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, zwitterionic compounds in biological matrices presents a persistent challenge in pharmaceutical analysis. [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is an amino acid derivative characterized by high hydrophilicity and the absence of a strong UV chromophore. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to provide adequate retention for such molecules, leading to co-elution with the void volume and severe matrix effects.

This application note details a robust, self-validating analytical framework utilizing Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . By leveraging a zwitterionic stationary phase and optimized MS-compatible buffers, this method achieves superior retention, exceptional sensitivity, and streamlined sample preparation, fully compliant with the latest ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Causality of Method Selection

To develop an authoritative analytical method, one must first deconstruct the physicochemical properties of the target analyte:

  • Chemical Structure: The molecule contains a carboxylic acid group, a tertiary amine (methyl-amino), and an acetamide group attached to a cyclohexane scaffold.

  • Ionization Profile: It behaves as a zwitterion. The carboxylic acid has a predicted pKa of ~2.5, while the tertiary amine has a pKa of ~9.5. At physiological and typical acidic chromatographic pH levels, the molecule is highly charged.

  • Chromatographic Behavior: The extreme polarity results in a partition coefficient (LogP) significantly below zero. Consequently, hydrophobic interactions on standard C18 columns are insufficient for retention.

  • Detection Limitations: The absence of conjugated π -systems means UV absorbance is restricted to the low-wavelength region (< 220 nm), which is highly susceptible to solvent and matrix interference.

The Solution: HILIC has emerged as an essential tool for the separation of polar and hydrophilic compounds that are poorly retained in traditional RPLC[2]. HILIC operates via a complex mechanism relying on analyte partitioning between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase[3]. When coupled with Electrospray Ionization (ESI) MS/MS, HILIC offers a tenfold increase in sensitivity because the high-organic mobile phase dramatically enhances droplet desolvation in the MS source[3].

Workflow A Analyte:[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (Zwitterionic, High Polarity) B Select Separation Mode A->B C Reversed-Phase (C18) (Poor Retention) B->C Reject D HILIC (ZIC-HILIC) (Excellent Retention) B->D Select E Select Detection Mode D->E F UV/Vis (< 220 nm) (Low Sensitivity) E->F Reject G LC-MS/MS (ESI+) (High Sensitivity) E->G Select H Final Method: ZIC-HILIC with ESI-MS/MS G->H

Method development decision tree for zwitterionic analyte quantification.

Method Development Strategy

Stationary Phase Selection

We selected a Zwitterionic HILIC (ZIC-HILIC) column. ZIC-HILIC stationary phases feature sulfobetaine ligands that possess a 1:1 ratio of oppositely charged groups (sulfonate and quaternary ammonium)[4]. This unique surface chemistry provides balanced electrostatic interactions for both the protonated amine and the deprotonated carboxylate of our analyte, preventing the irreversible secondary interactions often seen on bare silica columns.

Mobile Phase & pH Optimization

The separation performance of HILIC is highly dependent on the composition of the mobile phase[4].

  • Buffer Selection: 10 mM Ammonium Formate is used. A minimum of 5-10 mM salt is required in HILIC to maintain a stable hydration layer and ensure reproducible retention times. Ammonium formate is highly volatile, preventing MS source contamination[5].

  • pH Control: The aqueous buffer is adjusted to pH 3.5. At this pH, the analyte's amine is fully protonated, and the carboxylic acid is partially ionized. Locking the analyte into a consistent ionization state is critical to prevent peak splitting and tailing.

  • Organic Modifier: Acetonitrile (ACN) is the optimal weak solvent in HILIC. The gradient begins at 85% ACN to promote strong partitioning into the stationary phase's water layer.

Mechanism SP ZIC-HILIC Stationary Phase (-SO3- and -N+(CH3)3) WL Water-Enriched Layer (Hydrogen Bonding) SP->WL Hydrates AN Analyte Zwitterion (+NH2 / -COO-) AN->SP Electrostatic Interaction AN->WL Partitions MP Bulk Mobile Phase (High ACN, Low Water) MP->AN Delivers

HILIC retention mechanism illustrating partitioning and electrostatic interactions.

Experimental Protocols

Reagents and Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid reference standard in 1.0 mL of 50:50 Water:Methanol to achieve a 1 mg/mL stock.

  • Working Solutions: Perform serial dilutions using 90:10 Acetonitrile:Water. Crucial Insight: Standards must be prepared in a high-organic solvent. Injecting highly aqueous samples into a HILIC system disrupts the localized water-enriched layer, causing severe peak distortion.

Biological Sample Preparation (Protein Precipitation)

HILIC offers a distinct workflow advantage for bioanalysis: the extract from organic protein precipitation can be injected directly without the tedious evaporation and reconstitution steps required in RPLC.

  • Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing 50 ng/mL of the deuterated internal standard).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (which is now exactly 75% ACN) directly into an HPLC vial for injection.

Chromatographic Conditions
ParameterSpecification
Column SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm, 200 Å)
Mobile Phase A (Strong) 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid
Mobile Phase B (Weak) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0 - 1.0 min: 85% B1.0 - 5.0 min: 85% B 50% B5.0 - 6.0 min: 50% B (Hold)6.1 - 10.0 min: 85% B (Re-equilibration)
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Target Compound229.2170.118Quantifier
Target Compound229.2211.212Qualifier (-H2O loss)
Internal Standard (d3)232.2173.118Normalization

(Note: Capillary voltage set to 3.5 kV; Desolvation temperature at 500°C to handle the high organic flow).

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, validation must strictly adhere to the ICH Q2(R2) guidelines[1][6]. The following self-validating criteria must be met before routine sample analysis:

Validation ParameterICH Q2(R2) Requirement / Acceptance Criteria
Specificity Blank matrix response must be 20% of the Lower Limit of Quantitation (LLOQ) and 5% of the Internal Standard response.
Linearity & Range Calibration curve must demonstrate R2≥0.990 over the intended physiological range (e.g., 1 - 1000 ng/mL) using a 1/x² weighting factor.
Accuracy (Recovery) Mean back-calculated concentrations of Quality Control (QC) samples must be within 85% - 115% of nominal values (80% - 120% at LLOQ).
Precision (Repeatability) Coefficient of Variation (%CV) must be 15% across all QC levels, and 20% at the LLOQ.
Robustness Deliberate variations in method parameters ( ± 0.2 pH units, ± 2% initial ACN, ± 5°C column temp) must yield a %RSD 15% for peak areas.

By rigorously evaluating these parameters, the laboratory establishes a continuous chain of evidence proving that the HILIC-MS/MS method consistently delivers reliable data reflecting the true concentration of the analyte[1].

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[6] [Link]

  • MasterControl. (2024). ICH Q2 (R2) Validation of Analytical Procedures.[1] [Link]

  • Ntorkou, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3567.[2] [Link]

  • Sheng, Q., Liu, M., Lan, M., & Qing, G. (2023). Hydrophilic interaction liquid chromatography promotes the development of bio-separation and bio-analytical chemistry. TrAC Trends in Analytical Chemistry, 165, 117148.[4] [Link]

  • Wikipedia Contributors. (2024). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia.[3] [Link]

  • Zand, R., et al. (2024). Mass spectrometry-based metabolomics in recurrent ischemic stroke: pathophysiological insights, treatment resistance, and synergistic therapies. Translational Stroke Research.[5] [Link]

Sources

Application

Application Note: Synthesis and Isolation of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bifunctional Cyclohexyl Peptidomimetic Scaffold / Pharmaceutical Intermediate (CAS: 1353953-33-9)[1] In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bifunctional Cyclohexyl Peptidomimetic Scaffold / Pharmaceutical Intermediate (CAS: 1353953-33-9)[1]

Introduction and Mechanistic Rationale

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a highly versatile, conformationally restricted amino acid derivative. Compounds of this class are frequently utilized in drug discovery to synthesize peptidomimetics, targeted protein degraders (PROTACs), and G-protein coupled receptor (GPCR) ligands[2]. The cyclohexane ring provides a rigid vector for substituent projection, which is critical for optimizing receptor binding affinity.

Synthetic Strategy

The most efficient, convergent approach to synthesize this target is via the direct reductive amination of 4-acetylaminocyclohexanone with sarcosine (N-methylglycine).

Causality of Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is milder, less toxic, and exhibits superior chemoselectivity for iminium ions over unreacted ketones, minimizing the formation of the byproduct 4-acetylaminocyclohexanol[2].

  • Solvent System: 1,2-Dichloroethane (DCE) with a catalytic amount of glacial acetic acid (AcOH) is utilized to facilitate the formation of the transient iminium ion prior to reduction.

  • Stereochemical Considerations: Reductive amination of 4-substituted cyclohexanones typically yields a diastereomeric mixture of cis and trans isomers. The bulky nature of the incoming sarcosine moiety generally favors equatorial attack by the hydride, leading predominantly to the trans-isomer (where the bulky groups are equatorial-equatorial), though chromatographic separation is required to isolate pure diastereomers[2].

Reaction Workflow and Pathway Visualization

SynthesisWorkflow A 4-Acetylaminocyclohexanone (Electrophile) C Iminium Intermediate (Transient) A->C AcOH, DCE rt, 2h B Sarcosine (Nucleophile) B->C D Target Compound: [(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic acid C->D NaBH(OAc)3 rt, 16h

Reductive amination pathway for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Experimental Protocols

Reagent Stoichiometry and Preparation
ReagentMW ( g/mol )EquivalentsAmountRole
4-Acetylaminocyclohexanone155.191.001.55 g (10.0 mmol)Starting Material
Sarcosine (N-Methylglycine)89.091.201.07 g (12.0 mmol)Amine Partner
Sodium triacetoxyborohydride211.941.503.18 g (15.0 mmol)Reducing Agent
Glacial Acetic Acid (AcOH)60.051.000.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A40.0 mLSolvent
Step-by-Step Synthesis Methodology

Phase 1: Iminium Ion Formation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry N₂.

  • Suspend sarcosine (1.07 g, 12.0 mmol) in anhydrous DCE (40 mL).

  • Add 4-acetylaminocyclohexanone (1.55 g, 10.0 mmol) to the suspension, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Mechanistic Note: Sarcosine is poorly soluble in DCE. The addition of AcOH helps to solubilize the amino acid and catalyzes the condensation. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 2 hours to ensure complete iminium ion formation.

Phase 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control the mild exothermic reaction and prevent excessive hydrogen gas evolution. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir under N₂ for 16 hours. 8. Validation Check: Monitor the consumption of the ketone via LC-MS or TLC (Ninhydrin stain is recommended for the secondary amine product).

Phase 3: Workup and Isolation 9. Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Stir for 30 minutes until bubbling ceases. 10. Because the target molecule is a zwitterionic amino acid, it will partition heavily into the aqueous phase. Separate the organic DCE layer and discard it. 11. Acidify the aqueous phase carefully with 1M HCl to a pH of ~4.0 (the approximate isoelectric point of the target compound). 12. Concentrate the aqueous layer in vacuo to yield a crude solid mixture of the product and inorganic salts.

Purification and Diastereomer Separation

Standard silica gel chromatography is ineffective for this highly polar zwitterion.

  • Desalting: Dissolve the crude solid in a minimum volume of deionized water and load it onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H⁺ form). Wash thoroughly with water to remove non-basic impurities and salts. Elute the target amino acid using 5% aqueous NH₄OH.

  • Lyophilization: Concentrate the ammoniacal fractions in vacuo and lyophilize to afford the crude [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as a white powder.

  • Diastereomeric Resolution: To separate the cis and trans isomers, subject the desalted mixture to Preparative Reverse-Phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA). The trans-isomer typically elutes later due to its more extended, hydrophobic conformation[2].

Expected Analytical Data

Analytical MethodExpected Signatures
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₂₁N₂O₃: 229.15; Found: 229.2
¹H NMR (400 MHz, D₂O) δ 3.85 (s, 2H, N-CH₂ -COOH), 3.60 (m, 1H, CH -NHAc), 3.20 (m, 1H, CH -N(CH₃)), 2.85 (s, 3H, N-CH₃ ), 2.05 (s, 3H, CO-CH₃ ), 1.20–2.10 (m, 8H, cyclohexyl CH₂ ).
IR (ATR) 3280 cm⁻¹ (N-H stretch, amide), 1715 cm⁻¹ (C=O stretch, carboxylic acid), 1640 cm⁻¹ (C=O stretch, amide).

References

  • A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

Sources

Method

Application Note: Sample Preparation Strategies for the LC-MS/MS Quantification of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in Biological Matrices

Abstract This guide provides a detailed technical overview and validated protocols for the preparation of samples containing [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid for quantitative analysis by Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the preparation of samples containing [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a polar, modified amino acid derivative, this analyte presents unique challenges for extraction from complex biological matrices such as human plasma. We explore three principal sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind experimental choices is thoroughly explained, empowering researchers to select and optimize the most suitable method based on their specific analytical objectives, whether prioritizing throughput, extract cleanliness, or sensitivity. Each protocol is designed as a self-validating system, grounded in established bioanalytical principles and regulatory expectations.

Introduction: The Analytical Challenge

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a small molecule of interest in pharmaceutical development and metabolic research. Its structure, characterized by a carboxylic acid, a secondary amine, and an amide functional group, imparts significant polarity. Accurate quantification in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. However, the high polarity of the analyte and the complexity of biological matrices like plasma—rich in proteins, salts, and phospholipids—necessitate a robust sample preparation strategy.[1][2] An effective protocol must not only isolate the analyte but also minimize matrix components that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement and compromising data integrity.[3]

The objective of this document is to provide researchers with a comprehensive guide to developing a reliable sample preparation workflow for this and structurally similar analytes, adhering to the rigorous standards of bioanalytical method validation.[4][5]

Analyte Properties and Method Development Fundamentals

Understanding the physicochemical properties of the target analyte is the cornerstone of effective method development.[6]

  • Polarity and Solubility: The presence of multiple polar functional groups (carboxylic acid, amine, amide) makes the molecule highly water-soluble. Its logP (partition coefficient) is predicted to be low, suggesting poor partitioning into non-polar organic solvents.[6]

  • Acid/Base Properties (pKa): The molecule possesses a secondary amine (basic) and a carboxylic acid (acidic), meaning it will exist as a zwitterion at physiological pH. Manipulating the sample pH is therefore a critical tool for controlling its charge state and retention behavior during extraction.

  • Internal Standard (IS) Selection: For definitive quantification, a stable isotope-labeled (SIL) internal standard of the analyte (e.g., with ¹³C or ²H labels) is strongly recommended. A SIL-IS co-elutes chromatographically and exhibits identical ionization and extraction behavior, providing the most effective correction for matrix effects and variability.[3]

Core Sample Preparation Methodologies

The choice of sample preparation is a balance between the desired level of extract cleanliness, required sensitivity, sample throughput, and cost.[7] We will detail three widely adopted techniques.

Protocol 1: Protein Precipitation (PPT)

Principle of Causality: This technique leverages the principle that high concentrations of a water-miscible organic solvent, such as acetonitrile or methanol, disrupt the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[8] The analyte, being soluble in the resulting aqueous-organic supernatant, is separated from the bulk of the proteinaceous matrix.

  • Expertise & Experience: PPT is the simplest and fastest method, ideal for early-stage discovery or when high throughput is paramount. However, it is the least selective technique. While proteins are removed, highly soluble matrix components like salts and phospholipids remain in the supernatant, creating a "dirty" extract with a high potential for matrix effects in the MS source.[7][9]

Experimental Protocol: PPT

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the biological sample (e.g., plasma, serum).

  • Add Internal Standard: Spike with 10 µL of the working Internal Standard solution. Vortex briefly.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (a 3:1 solvent-to-sample ratio is a common starting point). The high volume of organic solvent ensures efficient protein crashing.[6]

  • Mix: Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase. This step helps to concentrate the analyte and ensures the injection solvent is compatible with the chromatography, improving peak shape.

Data Presentation: PPT Parameters

ParameterRecommended SettingRationale
Precipitating Solvent AcetonitrileGenerally provides cleaner extracts than methanol.
Solvent:Sample Ratio 3:1 to 4:1 (v/v)Ensures efficient protein removal.[8]
Mixing 60 sec VortexThorough mixing is critical for complete precipitation.
Centrifugation >12,000 x g, 10 min, 4°CHigh g-force creates a compact pellet; low temperature maintains analyte stability.

Visualization: PPT Workflow

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis Sample 1. Aliquot Plasma (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (60 sec) Add_ACN->Vortex Centrifuge 5. Centrifuge (>12,000g, 10 min) Vortex->Centrifuge Pellet Protein Pellet (Discard) Centrifuge->Pellet Pellet Supernatant 6. Collect Supernatant Centrifuge->Supernatant Supernatant Evap 7. Evaporate & Reconstitute Supernatant->Evap LCMS Inject to LC-MS/MS Evap->LCMS LLE_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis Sample 1. Aliquot Plasma (200 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Adjust_pH 3. Adjust pH Add_IS->Adjust_pH Add_Solvent 4. Add Extraction Solvent (1 mL) Adjust_pH->Add_Solvent Mix 5. Vortex (2 min) Add_Solvent->Mix Centrifuge 6. Centrifuge (3,000g, 5 min) Mix->Centrifuge Aqueous Aqueous Layer (Discard) Centrifuge->Aqueous Aqueous Phase Organic 7. Collect Organic Layer Centrifuge->Organic Organic Phase Evap 8. Evaporate & Reconstitute Organic->Evap LCMS Inject to LC-MS/MS Evap->LCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique that isolates analytes from a liquid sample by leveraging their physical and chemical affinity for a solid sorbent. For a molecule with both hydrophobic (cyclohexyl ring) and ionizable (amine, carboxylate) moieties, a Mixed-Mode SPE sorbent is the most powerful choice. A mixed-mode strong cation exchange (MCX) sorbent contains both reversed-phase (e.g., C8) and strong cation-exchange (-SO₃⁻) functional groups. This dual chemistry allows for an orthogonal and highly selective cleanup.

  • Expertise & Experience: This is the most complex but also the most effective method for generating ultra-clean extracts and achieving the highest sensitivity. [10]The protocol involves conditioning the sorbent, loading the sample at a low pH (to ensure the amine is protonated and positively charged), washing away interferences with different solvents, and finally eluting the analyte. The key is a multi-step wash: an acidic aqueous wash removes polar interferences, and an organic wash (e.g., with methanol) removes non-polar, non-basic interferences retained by the reversed-phase mechanism. The analyte, bound by both reversed-phase and strong ionic interactions, remains on the sorbent. Elution is achieved with a basic organic solvent, which neutralizes the analyte's positive charge, disrupting the ionic bond and releasing it from the sorbent.

Experimental Protocol: Mixed-Mode SPE (MCX)

  • Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This ensures the analyte is fully protonated (positively charged) before loading.

  • Condition Sorbent: Pass 1 mL of Methanol through the MCX SPE cartridge.

  • Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M Hydrochloric Acid through the cartridge.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of Methanol through the cartridge.

  • Elute Analyte: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The base neutralizes the analyte's charge, and the organic solvent disrupts reversed-phase interactions.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase for analysis.

Data Presentation: Mixed-Mode SPE Protocol Summary

StepSolvent/ReagentVolumePurpose
Condition Methanol1 mLWets the sorbent and activates the reversed-phase chains.
Equilibrate Water1 mLPrepares the sorbent for the aqueous sample.
Load Sample in 4% H₃PO₄400 µLBinds analyte via ionic and reversed-phase mechanisms.
Wash 1 0.1 M HCl1 mLRemoves polar, non-basic interferences.
Wash 2 Methanol1 mLRemoves fats, lipids, and neutral/acidic drugs.
Elute 5% NH₄OH in Methanol1 mLNeutralizes analyte charge to disrupt ionic bond for elution.

Visualization: SPE Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Waste1 Waste Load->Waste1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Waste2 Waste Wash1->Waste2 Elute 6. Elute Analyte (Basic Organic) Wash2->Elute Waste3 Waste Wash2->Waste3 Evap 7. Evaporate & Reconstitute Elute->Evap LCMS Inject to LC-MS/MS Evap->LCMS

Caption: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.

LC-MS/MS System Configuration

While this note focuses on sample preparation, the final extract must be compatible with the analytical system. A typical configuration would be:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode, as the secondary amine is readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Method Validation Imperatives

Any chosen sample preparation protocol must be rigorously validated according to regulatory guidelines such as the ICH M10 or FDA guidance. [3][5][11][12]Key validation parameters directly impacted by sample preparation include:

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of matrix components. [13]This is tested by analyzing blank matrix from multiple sources.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution. A clean extraction method like SPE will minimize matrix effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Analyte Stability: Ensuring the analyte does not degrade during the sample preparation process (e.g., freeze-thaw, bench-top, and processed sample stability).

Conclusion

The successful quantification of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid by LC-MS/MS is critically dependent on the sample preparation strategy.

  • Protein Precipitation offers a rapid solution for high-throughput screening.

  • Liquid-Liquid Extraction provides a cleaner sample with moderate effort.

  • Mixed-Mode Solid-Phase Extraction delivers the cleanest extracts and highest sensitivity, making it the gold standard for regulated bioanalysis.

The choice of method should be tailored to the specific goals of the study. By understanding the chemical principles behind each technique, researchers can develop a robust, reliable, and fit-for-purpose bioanalytical method.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Useful Protocols. Boston Children's Research. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Enantioselective Liquid–Liquid Extractions of Underivatized General Amino Acids with a Chiral Ketone Extractant. Journal of the American Chemical Society. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]

  • Chloroform-methanol extraction of proteins. The Drummond Lab. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • What is Solid Phase Extraction (SPE)?. Organomation. [Link]

  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Ion-Sense. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

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  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Method of selectively extracting amino acids.
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  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Gavin Publishers. [Link]

  • Is it possible to extract amino acids from water using extraction?. ResearchGate. [Link]

  • LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PMC. [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Executive Summary & Physicochemical Rationale [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9) is a synthetic amino acid derivative characterized by a cycloaliphatic core, an acetamido group, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9) is a synthetic amino acid derivative characterized by a cycloaliphatic core, an acetamido group, and a methyl-amino-acetic acid moiety. The presence of both a carboxylic acid (proton donor) and a tertiary amine (proton acceptor) renders this molecule zwitterionic at physiological pH (7.4).

Causality in Experimental Design: Zwitterionic compounds typically exhibit high aqueous solubility but poor passive membrane permeability. Consequently, vehicle selection must prioritize simple, isotonic aqueous solutions to prevent precipitation. Furthermore, in vivo dosing strategies must account for the fact that gastrointestinal absorption of such polar molecules often relies on carrier-mediated uptake (e.g., via amino acid or peptide transporters) rather than passive transcellular diffusion[1]. Modifications and derivatives of amino acids can significantly enhance oral bioavailability by utilizing these specific active transport mechanisms[2].

Vehicle Selection and Formulation Strategy

Because of its zwitterionic nature, the compound does not require aggressive solubilizers (e.g., Cremophor EL, Tween 80) or non-aqueous co-solvents (e.g., DMSO, PEG400) which are typically reserved for lipophilic drugs.

Causality: The use of complex surfactant-based vehicles for highly water-soluble compounds is not only unnecessary but can lead to vehicle-induced toxicity, altered critical micellar concentrations, and skewed pharmacokinetic (PK) profiles[3]. A simple physiological buffer ensures the compound remains in its native ionization state without disrupting the gastrointestinal mucosa or vascular endothelium.

Table 1: Formulation Matrix
ParameterIntravenous (IV) FormulationOral (PO) Formulation
API Concentration 1.0 mg/mL2.0 - 5.0 mg/mL
Vehicle Composition 0.9% NaCl (Normal Saline)0.9% NaCl or PBS (pH 7.4)
Preparation Method Direct dissolution, vortex 2 minDirect dissolution, vortex 2 min
Sterilization 0.22 µm PES syringe filterNot strictly required; use clean technique
Storage & Stability Prepare fresh; keep at 4°CPrepare fresh; keep at 4°C
Self-Validating QC Pre- and Post-dose LC-MS/MS assayPre- and Post-dose LC-MS/MS assay

In Vivo Dosing Methodologies (Murine Model)

Protocol A: Intravenous (IV) Administration

Purpose: To determine absolute clearance, volume of distribution, and establish a baseline for absolute bioavailability (F%) calculations. Self-Validating System: Syringes must be weighed pre- and post-dose to determine the exact gravimetric mass of the formulation administered, ensuring the calculated PK parameters are based on the true delivered dose rather than the nominal volume.

Step-by-Step:

  • Preparation: Warm the murine subject (e.g., C57BL/6 mouse) using a heating lamp for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Dosing: Administer the sterile IV formulation at a dose of 2 mg/kg (approx. 2 mL/kg dose volume) via the lateral tail vein using a 27G to 30G needle.

  • Verification: Observe the vein for clearing (blanching) which confirms successful intravenous delivery rather than perivascular infiltration. Record the exact time of injection (T=0).

Protocol B: Oral (PO) Administration

Purpose: To evaluate oral bioavailability. Given its structure, gastrointestinal absorption may rely heavily on active transport mechanisms[1]. Self-Validating System: Animal weights must be recorded immediately prior to dosing to calculate the exact dose volume. Fasting the animals for 4–6 hours prior to dosing is required to eliminate food-effect variables and standardize gastric emptying times.

Step-by-Step:

  • Preparation: Restrain the conscious mouse using the scruff technique to align the esophagus and stomach vertically.

  • Dosing: Introduce a reusable stainless steel or disposable plastic oral gavage bulb (20G) gently into the esophagus. Administer the PO formulation at a dose of 10 mg/kg (approx. 5 mL/kg dose volume).

  • Observation: Monitor the animal for 10 minutes post-dose to ensure no regurgitation or respiratory distress occurs.

Pharmacokinetic Sampling & Bioanalysis

Table 2: Pharmacokinetic Sampling Schedule
Time PointRouteSample VolumePurpose / Causality
Pre-dose (0 h) IV, PO20 µLEstablish baseline; confirm absence of endogenous matrix interference.
0.08 h (5 min) IV20 µLCapture Cmax​ for IV; assess the initial distribution phase.
0.25, 0.5, 1 h IV, PO20 µLDetermine Tmax​ for PO; characterize early absorption and distribution.
2, 4, 8 h IV, PO20 µLCharacterize the elimination ( β -phase) half-life.
24 h IV, PO50 µLConfirm complete clearance; terminal sampling via cardiac puncture.
Bioanalytical Extraction Protocol (LC-MS/MS)

Causality: Protein precipitation using acetonitrile containing 0.1% formic acid is employed. The acidic environment ensures the protonation of the carboxylic acid, shifting the zwitterion to a cationic state. This enhances retention on reversed-phase LC columns and significantly improves ionization efficiency in positive-ion electrospray mass spectrometry (ESI+)[3].

Self-Validating System:

  • Aliquot 10 µL of plasma into a 96-well plate.

  • Add 50 µL of acidified acetonitrile (containing a stable-isotope labeled internal standard) to precipitate proteins.

  • Vortex for 5 minutes and centrifuge at 4,000 x g for 15 minutes at 4°C.

  • QC Check: Interperse Quality Control (QC) samples at low, medium, and high concentrations throughout the analytical run. The run is only validated if 67% of QCs are within ± 15% of their nominal values.

Mandatory Visualizations

G A [(4-Acetylamino-cyclohexyl)- methyl-amino]-acetic acid (CAS: 1353953-33-9) B Vehicle Formulation (0.9% Saline, pH 7.4) A->B High aqueous solubility C IV Administration (1-5 mg/kg) B->C D PO Administration (10-20 mg/kg) B->D E Serial Blood Sampling (0.08 - 24 hrs) C->E D->E F Plasma Extraction (Acidified ACN Precipitation) E->F G LC-MS/MS Bioanalysis & Self-Validating QC F->G

Workflow for the in vivo pharmacokinetic evaluation and formulation of the zwitterionic API.

G A Intestinal Lumen (Zwitterionic API) B Apical Membrane (Enterocyte) A->B Poor passive diffusion C Paracellular Transport (Tight Junctions) A->C Size/Charge limited D Active Transport (Amino Acid Transporters) A->D Carrier-mediated uptake E Portal Vein (Systemic Circulation) C->E D->E

Proposed intestinal absorption pathways for zwitterionic amino acid derivatives.

References

  • [2] Peptide Derivatives of Retinylamine Prevent Retinal Degeneration with Minimal Side Effects on Vision in Mice - PMC. National Institutes of Health (NIH). Available at:

  • [1] Transporter-Mediated Drug Delivery. Preprints.org. Available at:

  • [3] Importance of Critical Micellar Concentration for the Prediction of Solubility Enhancement in Biorelevant Media. Molecular Pharmaceutics - ACS Publications. Available at:

Sources

Method

Application Notes and Protocols for the Formulation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Introduction The successful development of a new chemical entity into a viable therapeutic agent is intrinsically linked to its formulation. An effective drug delivery system is paramount for ensuring optimal bioavailabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful development of a new chemical entity into a viable therapeutic agent is intrinsically linked to its formulation. An effective drug delivery system is paramount for ensuring optimal bioavailability, a stable pharmacokinetic profile, and ultimately, therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

The structure of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, featuring both hydrophilic (acetic acid and acetylamino groups) and lipophilic (cyclohexyl ring) moieties, suggests potential challenges in its delivery, such as poor aqueous solubility and/or membrane permeability. These characteristics are common hurdles in drug development, often leading to low oral bioavailability.[1][2] This guide, therefore, presents a systematic approach, from initial physicochemical characterization to the design and evaluation of advanced formulation strategies, to overcome these potential obstacles. The protocols and strategies outlined herein are based on established principles of pharmaceutical sciences and are intended to provide a robust framework for the development of a clinically viable drug product.

Part 1: Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough understanding of the physicochemical properties of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is essential. These initial studies will inform the selection of the most appropriate formulation strategy.

Solubility and pH-Solubility Profile

Rationale: The solubility of a drug is a critical determinant of its dissolution rate and subsequent absorption. For ionizable molecules like [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, which contains a carboxylic acid and a tertiary amine, solubility is highly dependent on pH. Understanding the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal (GI) tract and for selecting appropriate excipients.

Protocol:

  • Equilibrium Solubility Determination:

    • Prepare a series of buffers with pH values ranging from 1 to 8, simulating the conditions of the GI tract.

    • Add an excess amount of the drug to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved drug.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility (mg/mL or µg/mL) as a function of pH.

Stability Analysis

Rationale: The chemical stability of the drug in different conditions is fundamental to developing a formulation with an acceptable shelf-life. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Protocol:

  • pH-Rate Profile:

    • Prepare solutions of the drug in buffers of varying pH.

    • Store the solutions at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

    • At specified time points, withdraw samples and analyze for the remaining concentration of the parent drug and the appearance of degradation products using a stability-indicating HPLC method.

    • Determine the degradation rate constant at each pH and plot it against pH to identify the pH of maximum stability.

  • Solid-State Stability:

    • Expose the solid drug to various stress conditions, including heat, humidity, and light.

    • Monitor for changes in physical appearance, purity (by HPLC), and solid-state form (by XRPD and DSC) over time.

LogP/LogD Determination

Rationale: The octanol-water partition coefficient (LogP for the neutral form) and distribution coefficient (LogD at a specific pH) provide an indication of the drug's lipophilicity. This property influences its ability to permeate biological membranes.

Protocol:

  • Shake-Flask Method:

    • Prepare a solution of the drug in a buffered aqueous phase.

    • Add an equal volume of n-octanol.

    • Agitate the mixture vigorously to allow for partitioning of the drug between the two phases.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the drug in both the aqueous and octanol phases.

    • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Part 2: Formulation Strategies for Enhanced Delivery

Based on the pre-formulation data, one or more of the following strategies can be employed to enhance the delivery of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Amorphous Solid Dispersions (ASDs)

Rationale: For drugs with poor aqueous solubility, formulating them in an amorphous state can significantly increase their apparent solubility and dissolution rate. Amorphous forms have higher free energy compared to their crystalline counterparts, leading to a greater driving force for dissolution.[3] ASDs involve dispersing the drug at a molecular level within a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[4]

Protocol: Preparation of ASDs by Spray Drying

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on the drug's properties and the desired release profile (e.g., HPMC, PVP, Soluplus®).

    • Choose a common solvent system in which both the drug and the polymer are soluble.

  • Spray Drying Process:

    • Dissolve the drug and the polymer in the selected solvent system at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

    • Pump the solution through an atomizer into a drying chamber.

    • A hot drying gas (e.g., nitrogen) rapidly evaporates the solvent, resulting in the formation of solid particles.[5]

    • Collect the resulting powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using XRPD and DSC.

    • Perform in vitro dissolution testing in relevant media to assess the improvement in dissolution rate compared to the crystalline drug.

Workflow for Amorphous Solid Dispersion Development

cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Dosage Form Development Characterize API Characterize API (Solubility, Stability, LogP) Select Polymer & Solvent Select Polymer & Solvent Characterize API->Select Polymer & Solvent Prepare ASDs Prepare ASDs (Spray Drying or HME) Select Polymer & Solvent->Prepare ASDs Characterize ASDs Characterize ASDs (XRPD, DSC, Dissolution) Prepare ASDs->Characterize ASDs Incorporate into Dosage Form Incorporate into Dosage Form (Tablets/Capsules) Characterize ASDs->Incorporate into Dosage Form Stability Testing Stability Testing Incorporate into Dosage Form->Stability Testing

Caption: Workflow for developing an amorphous solid dispersion formulation.

Nanoparticle-Based Drug Delivery Systems

Rationale: Nanoparticles can improve the bioavailability of drugs through several mechanisms, including increasing the surface area for dissolution, enhancing solubility, and potentially facilitating transport across biological membranes.[6][7] For a molecule like [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, which may have both solubility and permeability challenges, nano-formulations offer a promising approach.[8][9]

Protocol: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

  • Preparation of the Organic Phase:

    • Dissolve the drug and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Prepare an aqueous phase containing a surfactant (e.g., PVA, Poloxamer 188) to stabilize the emulsion.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

    • As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid nanoparticles.

  • Purification and Characterization:

    • Wash the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles to obtain a dry powder.

    • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency by dissolving the nanoparticles in a suitable solvent and quantifying the drug content.

Parameter Typical Range for Polymeric Nanoparticles
Particle Size100 - 500 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-30 mV to +30 mV
Drug Loading1 - 20% (w/w)
Encapsulation Efficiency50 - 95%
Liposomal Formulations

Rationale: Liposomes are versatile drug carriers composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[10][11] Given the amphiphilic nature of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, it could potentially be entrapped within the aqueous core or intercalated within the lipid bilayer of liposomes.[12][13] Liposomes can protect the drug from degradation and facilitate its delivery to target sites.

Protocol: Preparation of Liposomes by the Thin-Film Hydration Method

  • Lipid Film Formation:

    • Dissolve lipids (e.g., DSPC, cholesterol) and the drug (if lipophilic) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[13]

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (containing the drug if it is hydrophilic) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification and Characterization:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

    • Characterize the liposomes for size, PDI, and zeta potential.

    • Determine the encapsulation efficiency.

Liposome Formulation Decision Tree

Drug Properties Drug Properties (Hydrophilic/Lipophilic) Hydrophilic Hydrophilic Drug Drug Properties->Hydrophilic Lipophilic Lipophilic Drug Drug Properties->Lipophilic Encapsulation in Aqueous Core Encapsulation in Aqueous Core Hydrophilic->Encapsulation in Aqueous Core Incorporation in Lipid Bilayer Incorporation in Lipid Bilayer Lipophilic->Incorporation in Lipid Bilayer Thin-Film Hydration Thin-Film Hydration Method Encapsulation in Aqueous Core->Thin-Film Hydration Incorporation in Lipid Bilayer->Thin-Film Hydration Size Reduction Size Reduction (Extrusion/Sonication) Thin-Film Hydration->Size Reduction Characterization Characterization (Size, EE%) Size Reduction->Characterization

Caption: Decision tree for liposomal formulation based on drug properties.

Prodrug Strategies

Rationale: A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body.[14][15] This approach can be used to overcome various drug delivery challenges, such as poor solubility, low permeability, and rapid metabolism.[16][17] For [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, esterification of the carboxylic acid group could increase its lipophilicity and enhance its permeability across the intestinal epithelium. These ester prodrugs would then be hydrolyzed by endogenous esterases to release the active drug.

Protocol: Synthesis and Evaluation of an Ethyl Ester Prodrug

  • Synthesis:

    • React [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid with ethanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) under reflux conditions.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ester prodrug with a suitable organic solvent.

    • Purify the product by column chromatography or recrystallization.

    • Confirm the structure of the prodrug using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

  • In Vitro Conversion Studies:

    • Incubate the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.

    • At various time points, analyze the samples by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug. This will provide an indication of the rate and extent of conversion in different biological environments.

  • Permeability Assessment:

    • Evaluate the permeability of the prodrug and the parent drug across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Modified-Release Formulations

Rationale: For drugs with a short biological half-life, modified-release formulations can maintain therapeutic drug concentrations for an extended period, reduce dosing frequency, and improve patient compliance.[18][19][20] This can be achieved by embedding the drug in a polymer matrix that controls its release rate.[21]

Protocol: Preparation of Matrix Tablets by Direct Compression

  • Excipient Selection:

    • Choose a rate-controlling polymer (e.g., HPMC, ethylcellulose) based on the desired release profile.

    • Select other excipients such as fillers (e.g., microcrystalline cellulose), lubricants (e.g., magnesium stearate), and glidants (e.g., colloidal silicon dioxide).

  • Blending:

    • Accurately weigh all components.

    • Blend the drug and excipients in a geometric manner to ensure a homogenous mixture.

  • Compression:

    • Compress the blend into tablets using a tablet press with appropriate tooling.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing using a USP apparatus (e.g., Apparatus 2, paddle method) in different dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) to evaluate the drug release profile over an extended period (e.g., 12 or 24 hours).

Part 3: Troubleshooting and Future Directions

The development of a successful formulation is often an iterative process. If initial strategies do not yield the desired outcomes, consider the following:

  • Combination Approaches: A combination of strategies can be employed, such as creating an amorphous solid dispersion of a prodrug or encapsulating nanoparticles within a modified-release tablet.

  • Targeted Delivery: For specific indications, the surface of nanoparticles or liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation at the site of action.

  • In Vivo Evaluation: Promising formulations should be advanced to in vivo pharmacokinetic studies in animal models to assess their oral bioavailability and overall performance.

Conclusion

The formulation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid presents a multifaceted challenge that requires a systematic and scientifically driven approach. By conducting thorough pre-formulation studies and rationally selecting and optimizing a suitable formulation strategy, the delivery and therapeutic potential of this novel compound can be significantly enhanced. The protocols and guidance provided in this document serve as a foundational framework for initiating and navigating the complexities of its formulation development.

References

  • Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. (2025, April 14). Vertex AI Search.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Vertex AI Search.
  • Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles. CD Bioparticles.
  • Oral Modified Drug Release Solid Dosage Form with Special Reference to Design; An Overview - PubMed. (n.d.). PubMed.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. (2020, October 29).
  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 12). Pharmaceutical Technology.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs - ResearchGate.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21). American Pharmaceutical Review.
  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, August 4). International Journal of Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
  • Modified Release Solid Oral Dosage Forms - Pharma Specialists. (2022, October 6). Pharma Specialists.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Nanoparticle drug delivery - Wikipedia. (n.d.). Wikipedia.
  • Prodrug strategy for enhancing drug delivery via skin - PubMed. (2006, September 15). PubMed.
  • Prodrug Strategy for Enhancing Drug Delivery via Skin | Bentham Science Publishers. (2006, September 1). Bentham Science.
  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
  • Prodrug strategy for enhanced therapy of central nervous system disease - RSC Publishing. Royal Society of Chemistry.
  • Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. (2015, October 5).
  • Modified-release dosage - Wikipedia. (n.d.). Wikipedia.
  • Modified-Release Formulations: Improving Efficacy and P
  • Nanoparticle-based Drug Delivery Systems: Review and Current St
  • Liposomal Formulations in Clinical Use: An Updated Review - PMC.
  • A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC.
  • Modified release formulation and manufacture - Recipharm. Recipharm.
  • Liposomal Formulations: A Recent Upd
  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels - Acta Pharmaceutica. Acta Pharmaceutica.
  • Liposome Encapsulation of Hydrophilic and hydrophobic Drugs - Protocols.io. (2023, January 12). Protocols.io.

Sources

Application

Conjugation methods for[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in peptidomimetics

Application Note & Protocols Topic: Advanced Conjugation Strategies for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in Peptidomimetic Synthesis Abstract The design of sophisticated peptidomimetics often involve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Advanced Conjugation Strategies for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in Peptidomimetic Synthesis

Abstract

The design of sophisticated peptidomimetics often involves the incorporation of non-canonical amino acids to enhance properties such as proteolytic stability, bioavailability, and conformational rigidity.[1][2][3] [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a prime example of such a building block, offering a constrained cyclohexane scaffold and an N-methylated backbone modification. These features, while desirable, introduce significant steric hindrance and reduced nucleophilicity, rendering standard amide bond formation protocols inefficient.[4][5] This guide provides a comprehensive overview of robust conjugation methods tailored for this challenging building block, explaining the chemical rationale behind protocol choices and offering detailed, field-proven methodologies for its successful incorporation into peptide chains.

Introduction: The Challenge of "Difficult Couplings"

Peptidomimetics are designed to mimic the three-dimensional structure of natural peptides, thereby retaining biological activity while overcoming inherent limitations like poor metabolic stability.[3][6] The building block, [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, contributes to this goal by introducing a bulky, conformationally restricted alicyclic structure and an N-methyl group, which disrupts backbone hydrogen bonding and protects against enzymatic degradation.

However, these same features classify its conjugation as a "difficult coupling" scenario in peptide synthesis.[5]

  • Steric Hindrance: The bulky cyclohexyl group shields both the N-terminal methylamino group and the C-terminal carboxyl group, impeding the approach of coupling reagents and other reactants.

  • Reduced Nucleophilicity: The secondary N-methyl amine is a significantly weaker nucleophile than a primary amine, making it less reactive towards activated carboxyl groups.

Overcoming these obstacles requires a departure from standard carbodiimide-based coupling and the adoption of more potent activation strategies. This document details such strategies, focusing on high-efficiency coupling reagents and specialized protocols.

Foundational Principle: Orthogonal Protection Strategy

Before attempting any conjugation, a robust orthogonal protection strategy is paramount. This approach utilizes protecting groups that can be selectively removed under different chemical conditions, allowing for precise, stepwise synthesis.[7][8] For incorporating our building block, the most common strategy is the Fmoc/tBu scheme, where the temporary N-terminal protection (Fmoc) is base-labile, and permanent side-chain protections (like tBu) are acid-labile.[7][]

This ensures that the acetylamino group on the cyclohexane ring and other side chains remain protected during the iterative removal of the Fmoc group in solid-phase peptide synthesis (SPPS).

Orthogonal_Protection cluster_0 Peptide Synthesis Cycle cluster_1 Final Cleavage Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Coupling of next Fmoc-AA-OH Deprotection->Coupling End_Cycle Elongated Peptide Chain (Fmoc Protected) Coupling->End_Cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) End_Cycle->Final_Cleavage Final_Peptide Final Unprotected Peptide Final_Cleavage->Final_Peptide caption Fig. 1: Orthogonal protection workflow in Fmoc-SPPS.

Fig. 1: Orthogonal protection workflow in Fmoc-SPPS.

Protocol I: Coupling from the Carboxyl Terminus

This scenario involves activating the carboxylic acid of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid for reaction with the free N-terminus of a peptide chain. The steric hindrance adjacent to the carboxyl group necessitates the use of highly efficient coupling reagents.

Rationale: Uronium vs. Phosphonium vs. Carbodiimide Reagents

Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically hindered couplings, leading to slow reactions and side product formation.[10] Uronium/aminium and phosphonium salts are superior as they generate highly reactive HOBt or HOAt esters in situ, which facilitates rapid amide bond formation even in challenging cases.[5] HATU, in particular, is highly effective due to the formation of an OAt-ester, which is more reactive than the OBt-esters generated by HBTU or PyBOP.

Reagent Class Examples Activation Mechanism Efficacy in Hindered Couplings Racemization Risk
Carbodiimides DCC, EDC, DICO-acylisourea intermediateLow to ModerateModerate (requires additives like HOBt)
Uronium/Aminium HBTU, HATU, HCTUOBt or OAt active esterHigh to Very HighLow
Phosphonium BOP, PyBOP, PyAOPOBt or OAt active esterHigh to Very HighVery Low
Experimental Protocol: HATU-Mediated Coupling

This protocol describes the coupling of Fmoc-protected [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid onto a resin-bound peptide with a free N-terminus.

Materials:

  • Fmoc-[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

  • Peptide-resin (with free N-terminus)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (3.0 equiv.), HATU (2.9 equiv.), in anhydrous DMF.

  • Add DIPEA (6.0 equiv.) to the solution from Step 2. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated solution to the swollen peptide-resin. Agitate the mixture at room temperature.

  • Monitoring: The reaction progress can be monitored using a qualitative ninhydrin test. For such a difficult coupling, the reaction may require an extended time (2-4 hours) or even double coupling.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

HATU_Mechanism Carboxylic_Acid R-COOH (Building Block) Active_Ester OAt Active Ester [R-CO-OAt] Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Peptide_Amine H₂N-Peptide Amide_Bond R-CO-NH-Peptide (Final Product) Peptide_Amine->Amide_Bond Nucleophilic Attack Active_Ester->Amide_Bond caption Fig. 2: Carboxyl activation via HATU.

Fig. 2: Carboxyl activation via HATU.

Protocol II: Coupling to the N-Methyl Amine Terminus

This scenario involves coupling a standard activated Fmoc-amino acid to the sterically hindered, weakly nucleophilic N-methyl amine of the resin-bound [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid moiety.

Rationale: The Advantage of Phosphonium Reagents

While uronium reagents like HATU are excellent for activating the carboxyl group, phosphonium-based reagents such as PyBOP and especially PyAOP are highly effective for couplings involving N-methylated amino acids.[4] One key advantage is that phosphonium reagents avoid a potential side reaction associated with uronium salts, where the reagent can guanidinylate the N-terminal amine, terminating chain elongation. This makes them a safer and often more efficient choice for this specific challenge.

Experimental Protocol: PyAOP-Mediated Coupling

This protocol describes the coupling of a standard Fmoc-amino acid onto the N-methyl amine of our target building block, which is already conjugated to the resin.

Materials:

  • Resin-bound peptide terminating with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (after removal of its N-terminal protecting group)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the terminal protecting group (e.g., Boc or a different temporary group) of the resin-bound [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid has been removed and the resin is swollen in DMF.

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 equiv.), PyAOP (2.9 equiv.), in anhydrous DMF.

  • Add DIPEA (6.0 equiv.) to the solution and allow it to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-6 hours. Due to the hindered nature of the amine, elevated temperatures (e.g., 40-50°C) may be required to drive the reaction to completion, though this should be optimized to minimize racemization.

  • Monitoring & Washing: Monitor the reaction via a suitable test (e.g., a chloranil test, as ninhydrin is not effective for secondary amines). Upon completion, wash the resin as described in section 3.2.

Specialized Protocol III: Acyl Fluoride Coupling for Extreme Cases

For exceptionally challenging couplings where even potent phosphonium or uronium reagents fail, an alternative strategy is the formation of a highly reactive acyl fluoride intermediate.[11][12] This method is particularly effective for coupling both sterically hindered substrates and electronically deficient amines.[11][13]

Procedure Outline:

  • In Situ Formation: The carboxylic acid is converted to an acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[13]

  • Coupling: The amine component is added to the acyl fluoride intermediate. The reaction often requires elevated temperatures (e.g., 80°C) to proceed to completion.[13] Caution: This method is highly effective but requires careful optimization of temperature and reaction time to avoid side reactions.

Overall_Workflow cluster_A Scenario A: Coupling FROM the Building Block cluster_B Scenario B: Coupling TO the Building Block A1 1. Start with Peptide-Resin (Free N-Terminus) A2 2. Activate Carboxyl of Building Block (Use Protocol I - HATU) A1->A2 A3 3. Couple to Resin A2->A3 A4 4. Result: Building Block at N-Terminus A3->A4 B1 1. Start with Building Block on Resin (Free N-Methyl Amine) B2 2. Activate Carboxyl of incoming Fmoc-AA (Use Protocol II - PyAOP) B1->B2 B3 3. Couple to Resin B2->B3 B4 4. Result: Peptide Chain Extended B3->B4 caption Fig. 3: Decision workflow for conjugation strategy.

Fig. 3: Decision workflow for conjugation strategy.

Post-Conjugation Analysis

Successful incorporation of the building block must be verified.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude peptide after cleavage from the resin.

  • Mass Verification: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm that the final peptide has the correct molecular weight, verifying the successful conjugation of the [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid residue.

Conclusion

The successful conjugation of sterically demanding building blocks like [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is critical for advancing peptidomimetic drug discovery. Standard coupling protocols are often inadequate for this task. The choice of a high-potency coupling reagent, such as HATU for carboxyl activation and PyAOP for coupling to the N-methyl amine, is essential. By understanding the chemical principles behind these "difficult couplings" and employing the robust protocols outlined in this guide, researchers can effectively incorporate this valuable moiety into their synthetic targets, paving the way for novel and more effective therapeutic agents.

References

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. Retrieved from [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). LinkedIn. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-463. Retrieved from [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). Molecules. Retrieved from [Link]

  • Introduction to the Synthesis of Peptidomimetics. (n.d.). In Peptidomimetics Protocols. Retrieved from [Link]

  • Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (2008). Current Opinion in Chemical Biology. Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Molecules. Retrieved from [Link]

  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (2019). Molecules. Retrieved from [Link]

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. (2011). Bioconjugate Chemistry. Retrieved from [Link]

  • Peptide modifications, labelings, and biomolecule DNA peptide conjugation services! (n.d.). LifeTein. Retrieved from [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2022). Molecules. Retrieved from [Link]

  • A Guide to the Basics of Peptide Conjugation. (2025). Neuland Labs. Retrieved from [Link]

  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Amino acid and peptide conjugates and conjugation process. (n.d.). Google Patents.
  • Peptidomimetics in Drug Discovery. (2023). AZoLifeSciences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid Degradation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid .

Because this molecule contains three distinct reactive moieties—an acetylated amide, a tertiary amine, and a carboxylic acid—it is susceptible to multiple degradation pathways depending on its storage environment. This guide synthesizes mechanistic chemistry with field-proven protocols to help you diagnose, troubleshoot, and prevent compound degradation.

Part 1: Mechanistic Causality of Degradation

To effectively troubleshoot, we must first understand the structural vulnerabilities of the molecule. Degradation is rarely random; it is a direct consequence of the compound's functional groups reacting with environmental stressors.

  • Tertiary Amine N-Oxidation: The methyl-amino group is a tertiary amine. In the presence of atmospheric oxygen, trace peroxides (often found in ether-based solvents or excipients), or transition metals, the nitrogen lone pair is oxidized to form an N-oxide[1]. This reaction is accelerated by light and elevated temperatures[2].

  • Amide Hydrolysis: The acetylamino group is an amide. While amides are generally stable in neutral water, they undergo base- or acid-catalyzed hydrolysis at pH extremes (pH < 5 or pH > 8)[3]. This cleaves the acetyl group, leaving a primary amine and free acetic acid[4].

  • Zwitterionic Microenvironments: The presence of both a carboxylic acid and an amine allows the molecule to form a zwitterion. In unbuffered aqueous solutions, this can create localized acidic microenvironments that inadvertently auto-catalyze amide hydrolysis over prolonged storage.

G Main [(4-Acetylamino-cyclohexyl)- methyl-amino]-acetic acid Ox N-Oxidation (Tertiary Amine) Main->Ox O2, Peroxides, Trace Metals Hyd Amide Hydrolysis (Acetylamino Group) Main->Hyd pH < 5 or pH > 8, H2O OxProd N-Oxide Derivative (+16 Da Mass Shift) Ox->OxProd HydProd De-acetylated Primary Amine (-42 Da Mass Shift) Hyd->HydProd PrevOx Store under Argon/N2 Protect from Light OxProd->PrevOx Prevented by PrevHyd Buffer to pH 6.0-7.0 Avoid Freeze-Thaw HydProd->PrevHyd Prevented by

Mechanistic degradation pathways and preventative storage strategies.

Part 2: Diagnostic FAQs

Q1: My LC-MS analysis shows a major impurity with a +16 Da mass shift. What is happening? A1: A +16 Da shift is the classic signature of N-oxidation at the tertiary amine[2]. This indicates that your storage environment contains oxidative stressors (e.g., atmospheric oxygen, trace peroxides in solvents, or exposure to UV light). To resolve this, switch to storing the compound in amber vials backfilled with Argon or Nitrogen[1].

Q2: I am observing a loss of biological activity and a new peak with a -42 Da mass shift. How do I fix this? A2: A -42 Da shift corresponds to the loss of an acetyl group ( C2​H2​O ), indicating that the acetylamino amide bond has undergone hydrolysis[3]. This typically occurs if the compound is stored in an unbuffered aqueous solution where the intrinsic carboxylic acid lowers the pH, auto-catalyzing the cleavage[4]. You must reconstitute the compound in a tightly controlled buffer (pH 6.5–7.4) and store it in aliquots at -80°C.

Q3: My solid powder stock has turned slightly yellow after 6 months at room temperature. Is it still usable? A3: Yellowing is a macroscopic indicator of amine oxidation and potential complexation with trace metal impurities[1]. Do not use the yellowed stock for sensitive biological assays without first purifying it via preparative HPLC, as the N-oxide degradant will likely alter the molecule's binding kinetics and solubility.

Q4: Can I store this compound in DMSO? A4: While DMSO is an excellent solvent, it is hygroscopic and can absorb water from the air. Over time, the absorbed water combined with the molecule's carboxylic acid can promote slow amide hydrolysis. If using DMSO, ensure it is anhydrous, use molecular sieves, and store aliquots at -20°C.

Part 3: Quantitative Degradation Profiles

The following table summarizes the expected degradation kinetics of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid under various storage conditions. Use this data to benchmark your own quality control (QC) results.

Storage StateTemperatureAtmosphere / SolventTimeframePurity (%)Primary Degradant Identified
Solid (Lyophilized) -20°CArgon (Sealed)12 Months> 99.5%None
Solid (Powder) 25°CAmbient Air3 Months91.0%N-Oxide (+16 Da)
Aqueous Solution 4°CUnbuffered (pH ~4.5)4 Weeks82.5%Hydrolyzed Amide (-42 Da)
Aqueous Solution -80°CPBS Buffer (pH 7.4)6 Months98.2%Trace N-Oxide
DMSO Solution 25°CAmbient Air2 Weeks88.0%N-Oxide & Hydrolyzed Amide

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, do not rely on visual inspection alone. Implement the following self-validating workflow for storage and quality control. This protocol ensures that any degradation is caught before the compound is introduced into your assays.

Protocol: Optimized Storage and LC-MS/MS Validation Workflow

Phase 1: Preparation and Aliquoting

  • Solubilization: Weigh the solid [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid and dissolve it in anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous conditions prevent premature hydrolysis.

  • Dilution: Dilute the master stock into a pH 7.4 buffer (e.g., 50 mM HEPES or PBS) to your desired working concentration. Causality: Buffering neutralizes the intrinsic carboxylic acid, preventing acid-catalyzed amide cleavage.

  • Aliquoting: Dispense the solution into single-use, low-bind amber microcentrifuge tubes. Causality: Amber tubes prevent UV-catalyzed N-oxidation; single-use aliquots prevent freeze-thaw degradation.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage.

Phase 2: Self-Validation (Pre-Assay QC) Before using a stored batch for a critical experiment, validate one aliquot using this LC-MS/MS check.

  • Thaw one aliquot on ice.

  • Inject 5 µL into an LC-MS system equipped with a C18 reverse-phase column.

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Data Validation Checkpoints:

    • Pass Condition: A single dominant peak at the exact mass of the intact molecule [M+H]+ .

    • Fail Condition A (Oxidation): Presence of a peak at [M+H+16]+ . Action: Discard the batch; review inert gas purging procedures.

    • Fail Condition B (Hydrolysis): Presence of a peak at [M+H−42]+ . Action: Discard the batch; verify the pH of your reconstitution buffer.

References

  • Bocian, S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, PMC. Available at:[Link]

  • Smith, A., et al. "Oxidative Polymer Degradation via Cope Elimination." Macromolecules, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "On the hydrolysis mechanisms of amides and peptides." Journal of Physical Organic Chemistry, University of Regina. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid. This guide is designed for researchers and drug development professionals who require high-yield, reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid. This guide is designed for researchers and drug development professionals who require high-yield, reproducible protocols. Below, you will find a mechanistic overview, optimized methodologies, and a causality-driven troubleshooting FAQ to resolve common experimental bottlenecks.

Mechanistic Overview & Synthetic Strategy

The target molecule consists of a cyclohexane ring functionalized with an acetamido group at position 4 and an N -methylglycine (sarcosine) moiety at position 1. The most scalable and field-proven route is the reductive amination of 4-acetamidocyclohexanone with sarcosine tert-butyl ester, followed by acidic cleavage of the ester.

Causality in Experimental Design: We specifically utilize the tert-butyl ester of sarcosine rather than the free amino acid. Using the free amino acid leads to the formation of zwitterionic intermediates during the reductive amination, which severely complicate organic extraction and silica gel purification. Furthermore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected as the reducing agent over Sodium Borohydride ( NaBH4​ ). STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting ketone into an unwanted 4-acetamidocyclohexanol byproduct[1].

Workflow Visualization

SynthesisWorkflow SM1 4-Acetamidocyclohexanone (CAS: 27514-08-5) Step1 Imine Formation Solvent: THF Additive: AcOH (1 eq) SM1->Step1 SM2 Sarcosine tert-butyl ester (N-Methylglycine t-Bu) SM2->Step1 Intermediate Iminium Intermediate Step1->Intermediate Step2 Reductive Amination Reagent: NaBH(OAc)3 Temp: 0°C to RT Intermediate->Step2 Product1 tert-Butyl [(4-Acetylamino-cyclohexyl) -methyl-amino]-acetate Step2->Product1 Step3 Ester Hydrolysis Reagent: TFA / DCM Temp: RT, 2h Product1->Step3 Final [(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic acid (Target Molecule) Step3->Final

Figure 1: Synthetic workflow for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Quantitative Data: Parameter Optimization

The table below summarizes the optimization of the reductive amination step. The data demonstrates how the choice of reducing agent, solvent, and additive impacts both the overall yield and the cis/trans diastereomeric ratio of the intermediate.

Reducing AgentSolventAdditiveTemperatureYield (%)cis:trans Ratio
NaBH3​CN MethanolNoneRT45%1.0 : 1.0
NaBH(OAc)3​ 1,2-DichloroethaneNoneRT65%1.2 : 1.0
NaBH(OAc)3​ TetrahydrofuranAcOH (1.0 eq)RT88%1.5 : 1.0
NaBH(OAc)3​ Tetrahydrofuran AcOH (1.0 eq) 0 °C to RT 92% 1.8 : 1.0
Core Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure trustworthiness and reproducibility at each stage.

Step 1: Reductive Amination
  • Imine Formation : In an oven-dried flask under a nitrogen atmosphere, dissolve 4-acetamidocyclohexanone (1.0 eq, CAS: 27514-08-5) and sarcosine tert-butyl ester hydrochloride (1.1 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Activation : Add N,N -Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine, followed by glacial acetic acid (1.0 eq) to catalyze imine formation.

    • Self-Validation Check: Stir for 1 hour at room temperature. An aliquot analyzed by LC-MS should show the mass of the iminium intermediate, and the ketone starting material peak should be diminished by >90%.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes[1]. Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield tert-butyl[(4-acetylamino-cyclohexyl)-methyl-amino]-acetate.

Step 2: Ester Hydrolysis
  • Deprotection : Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (0.1 M). Stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure to remove all volatiles.

    • Self-Validation Check: Analyze the crude residue via 1H -NMR. The intense singlet corresponding to the tert-butyl group (~1.4 ppm) must be completely absent.

  • Purification : Dissolve the resulting residue in a minimum volume of HPLC-grade water and apply it to a Dowex 50WX8 strongly acidic cation-exchange resin column. Wash the column with water until the eluent is pH neutral (removing residual TFA). Elute the target product using 2M aqueous ammonia. Lyophilize the ammonia eluent to obtain the pure zwitterionic target compound as a white powder.

Troubleshooting & FAQs

Q1: I am observing a significant amount of 4-acetamidocyclohexanol byproduct. How do I prevent this? A1: This indicates premature reduction of the starting ketone. While NaBH(OAc)3​ is highly selective for iminium ions, it can slowly reduce unhindered ketones[1].

  • Causality: If the hydride source is added before the imine equilibrium is fully established, ketone reduction competes directly with amination.

  • Solution: Pre-mix the ketone, amine, and acetic acid for at least 1 hour to ensure complete iminium formation before adding the reducing agent at 0 °C.

Q2: The reductive amination is stalling at 50% conversion. What is the limiting factor? A2: Stalled reactions in this pathway are typically caused by a drop in pH or moisture inhibiting imine formation.

  • Causality: The reaction releases water as the imine forms, which can push the equilibrium backward. Furthermore, if the sarcosine ester hydrochloride salt is used without sufficient DIPEA, the system becomes too acidic, protonating the ketone oxygen and preventing nucleophilic attack by the amine.

  • Solution: Add 3Å molecular sieves to the reaction flask to sequester water, and ensure a precise 1:1 molar ratio of DIPEA to the amine hydrochloride salt.

Q3: How can I control the cis/trans diastereoselectivity of the final product? A3: The reductive amination of 4-substituted cyclohexanones inherently produces a mixture of cis and trans isomers due to competing axial vs. equatorial hydride attack.

  • Causality: Axial attack by the bulky NaBH(OAc)3​ on the iminium ion is sterically hindered by the 3,5-axial protons of the cyclohexane ring. This steric clash often favors equatorial attack, which leads predominantly to the cis isomer (where the bulky groups are equatorial-equatorial).

  • Solution: To enrich the trans isomer, switch to a smaller, more reactive hydride source like NaBH3​CN under strictly thermodynamic control (using Ti(O-iPr)4​ as a Lewis acid). Alternatively, separate the diastereomers via preparative HPLC at the tert-butyl ester stage, where chromatographic resolution is significantly higher than at the final zwitterion stage.

Q4: After TFA deprotection, my product is a sticky gum instead of a solid powder. How do I fix this? A4: The target molecule, [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, is an amino acid.

  • Causality: Cleaving the tert-butyl ester with TFA yields the product as a highly hygroscopic trifluoroacetate salt. This salt traps residual solvent and atmospheric moisture, causing it to appear as a sticky gum.

  • Solution: You must neutralize the salt to reach the molecule's isoelectric point. Pass the crude gum through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8), wash with water to remove the TFA counterions, and elute the free zwitterion with 2M aqueous ammonia. Lyophilization of this eluent will yield a free-flowing white powder.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Overview: The Zwitterionic Challenge Target Analyte: [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid As a highly polar zwitterion, this molecule presents a dual challenge in High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Zwitterionic Challenge

Target Analyte: [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

As a highly polar zwitterion, this molecule presents a dual challenge in High-Performance Liquid Chromatography (HPLC). It contains a neutral acetamide group, a basic tertiary amine (methyl-amino), and an acidic carboxylate (acetic acid). In standard Reversed-Phase (RP-HPLC) conditions, the protonated tertiary amine aggressively interacts with ionized residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

This technical guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and resolve these chromatographic artifacts.

Diagnostic Workflow

Before altering your mobile phase, you must isolate chemical causality from physical system defects. Use the following logic tree to validate your system's integrity.

Diagnostic workflow for differentiating physical column defects from chemical silanol interactions.

Frequently Asked Questions (FAQs)

Q1: Why does [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this molecule is primarily driven by secondary ion-exchange interactions. At a neutral pH, the tertiary amine is protonated (positively charged). This positive charge has a strong, "velcro-like" electrostatic attraction to the negatively charged, ionized residual silanol groups (Si-O⁻) present on the surface of silica-based stationary phases[1],[2]. Because the analyte molecules desorb slowly and unevenly from these active sites, the resulting peak is highly asymmetric.

Q2: How can I definitively prove the tailing is caused by amine-silanol interactions and not a failing column? A2: You must perform a self-validating system check by injecting a highly neutral, non-ionizable marker compound (such as toluene for RP-HPLC or uracil). Neutral compounds cannot participate in acid-base or ion-exchange interactions[1].

  • If the neutral marker tails: The issue is physical. You likely have a void volume at the head of the column, a partially blocked frit, or extra-column dead volume from poorly seated fittings[1].

  • If the neutral marker is perfectly symmetrical but your target analyte tails: The issue is definitively chemical, validating the need for mobile phase or column chemistry optimization[1].

Q3: How do I optimize the mobile phase to suppress this interaction in RP-HPLC? A3: You have two primary mechanistic approaches to mitigate silanol activity:

  • Silanol Suppression (Low pH): Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) protonates the residual silanols (converting Si-O⁻ to neutral Si-OH), eliminating the ion-exchange site. TFA also acts as an ion-pairing reagent, binding to the protonated amine to increase the molecule's overall hydrophobicity and retention.

  • Silanol Masking (Competing Base): If your method requires a higher pH, add a sacrificial amine like Triethylamine (TEA) at 0.1% to 0.5% (v/v). TEA is a small, highly basic molecule that aggressively binds to and blocks the ionized silanols, preventing your target analyte from interacting with them[2].

Q4: Even with ion-pairing, my retention time is too short ( k′<1 ). What is the best alternative to RP-HPLC? A4: Because this molecule is a highly polar zwitterion, it often lacks the intrinsic hydrophobicity required for adequate retention on C18. The authoritative solution is Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. Specifically, using a Zwitterionic stationary phase (e.g., ZIC-HILIC or BEH Z-HILIC) is highly recommended. These columns feature sulfobetaine groups (a 1:1 ratio of positive quaternary ammonium and negative sulfonate groups)[4]. This net-zero surface charge provides excellent hydrophilic partitioning without the severe, irreversible ion-exchange tailing seen on bare silica[3],[4].

Chemical Mechanism of Tailing

Chemical mechanism of amine-silanol interactions and targeted mobile phase interventions.

Quantitative Data & Column Selection

Table 1: Impact of Mobile Phase Conditions on Tailing Factor and Retention

Chromatographic ModeMobile Phase AdditivepHTailing Factor ( Tf​ )Retention Factor ( k′ )
RP-HPLC (Bare C18)None (Water/ACN)6.5> 2.5 (Severe)0.5 (Poor)
RP-HPLC (Bare C18)0.1% TEA6.51.3 (Acceptable)0.6 (Poor)
RP-HPLC (End-capped C18)0.1% TFA2.11.1 (Excellent)2.8 (Good)
ZIC-HILIC10 mM Ammonium Formate3.01.05 (Excellent)4.5 (Excellent)

Table 2: Column Chemistry Selection Guide for Zwitterionic Amines

Column ChemistryMechanism of ActionBest ApplicationExpected Peak Shape
Standard C18Hydrophobic partitioningNeutral/non-polar compoundsPoor (Tailing for amines)
Polar-Embedded C18Shielding of silanols via internal polar groupBasic compounds in RPGood
Zwitterionic HILICHydrophilic partitioning + weak electrostaticPolar zwitterionsExcellent

Validated Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC Method

Use this protocol if you must use a standard Reversed-Phase setup.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Equilibration: Install a fully end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Flush with 95% A / 5% B for at least 20 column volumes to ensure complete silanol protonation and ion-pair equilibration.

  • Sample Dilution: Dilute the sample strictly in the initial mobile phase (95% A). Injecting a sample dissolved in 100% organic solvent will cause severe peak fronting and breakthrough.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 15 minutes at a flow rate of 1.0 mL/min.

Protocol B: Zwitterionic HILIC (ZIC-HILIC) Method

Use this protocol for optimal retention and peak shape of the zwitterion.

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock buffer in water. Adjust the pH to 3.0 using neat formic acid.

  • Mobile Phase Formulation: HILIC requires high organic content. Prepare an isocratic mobile phase consisting of 85% Acetonitrile and 15% Aqueous Buffer (final buffer concentration in the mixed mobile phase should be ~15 mM).

  • Column Equilibration: Install a ZIC-HILIC column (e.g., SeQuant ZIC-HILIC or Atlantis BEH Z-HILIC). Equilibrate with 50 column volumes of the mobile phase. Critical Note: HILIC columns require significantly longer equilibration times than RP columns to form the necessary water-enriched layer on the stationary phase.

  • Isocratic Elution: Run isocratically at 0.4 mL/min (for a 2.1 mm ID column). The highly polar zwitterion will partition into the water-enriched layer, eluting with a highly symmetrical peak.

References

  • "HPLC Peak Tailing", Axion Labs.
  • "Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds", Chromatography Online.
  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids", National Institutes of Health (NIH).
  • "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles", Waters Corporation.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Minimization for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Welcome to the Technical Support Center for the synthesis and purification of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid . This portal is designed for researchers, process chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid . This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the reductive amination of 4-acetylamino-cyclohexanone with sarcosine (N-methylglycine).

Below, you will find mechanistic insights, self-validating troubleshooting protocols, and quantitative tracking parameters to ensure your batches meet rigorous regulatory standards.

Part 1: Mechanistic FAQ – Understanding Your Impurity Profile

Q: Why is my batch failing the stereochemical purity specification due to high levels of the cis-isomer? A: The synthesis relies on the reductive amination of a 4-substituted cyclohexanone. When the iminium intermediate is reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), hydride delivery can occur from either the axial or the equatorial face. Because the acetylamino group at C4 creates distinct steric environments, the transition state energies for these two trajectories differ. Poor temperature control or incorrect solvent polarity often leads to an unfavorable kinetic mixture, elevating the cis-isomer impurity.

Q: What causes the sudden spike in the 4-acetylamino-cyclohexanol byproduct? A: This is a classic over-reduction (or premature reduction) impurity. While NaBH(OAc)₃ is highly chemoselective for iminium ions over ketones , if the reductant is added before the ketone and sarcosine have fully condensed to form the iminium intermediate, the unreacted ketone will be directly reduced to the corresponding alcohol.

Q: How do I eliminate the des-methyl impurity ([(4-Acetylamino-cyclohexyl)-amino]-acetic acid)? A: This impurity typically originates from raw material contamination rather than a downstream side reaction. Sarcosine (N-methylglycine) batches often contain trace amounts of unmethylated glycine. Glycine undergoes the exact same reductive amination sequence, generating the structurally similar des-methyl analog which is notoriously difficult to purge during crystallization.

Part 2: Visualizing the Impurity Landscape

SynthPathway SM1 4-Acetylamino- cyclohexanone Iminium Iminium Intermediate SM1->Iminium + SM2 (-H2O) Imp2 Alcohol Impurity (Over-reduction) SM1->Imp2 Direct Reduction (Premature NaBH(OAc)3) SM2 Sarcosine (N-Methylglycine) SM2->Iminium Product Desired Product (Trans-isomer) Iminium->Product NaBH(OAc)3 (Equatorial Attack) Imp1 Cis-isomer Impurity (Stereo-mismatch) Iminium->Imp1 NaBH(OAc)3 (Axial Attack)

Synthetic pathway of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid and impurity origins.

Troubleshooting Start OOS Impurity Detected in HPLC CheckType Identify Impurity via RRT/MS Start->CheckType IsCis High Cis-Isomer? CheckType->IsCis IsAlc High Alcohol? CheckType->IsAlc IsDes High Des-methyl? CheckType->IsDes ActCis Optimize Crystallization & Lower Rxn Temp IsCis->ActCis Yes ActAlc Delay Reductant Addition (Ensure Iminium Forms) IsAlc->ActAlc Yes ActDes Audit Sarcosine Supplier (Check Glycine levels) IsDes->ActDes Yes

Troubleshooting logic tree for identifying and resolving out-of-specification (OOS) impurities.

Part 3: Step-by-Step Troubleshooting Methodologies

To ensure batch-to-batch consistency and compliance with ICH Q3A(R2) guidelines for new drug substances , implement the following self-validating protocols.

Protocol A: Optimized Reductive Amination (Suppressing Alcohol & Cis-Isomer Impurities)

Causality: To prevent ketone reduction, iminium formation must be driven to completion before the hydride source is introduced. To maximize the trans isomer, the reduction must be performed at low temperatures to exploit the kinetic preference of the hydride attack.

  • Iminium Formation: Suspend 4-acetylamino-cyclohexanone (1.0 eq) and sarcosine (1.1 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of acetic acid (0.1 eq) to activate the carbonyl.

  • In-Process Control (IPC) 1 - Self-Validation: Stir at 25°C for 2 hours. Validate iminium formation by pulling an aliquot for FTIR analysis. Do not proceed until the ketone C=O stretch (~1710 cm⁻¹) is depleted and the iminium C=N stretch (~1660 cm⁻¹) is dominant.

  • Controlled Reduction: Cool the reactor to 0°C to 5°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 45 minutes. Causality: The low temperature slows down the background ketone reduction and maximizes the stereoselectivity of the hydride delivery.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃, ensuring the pH remains slightly basic to keep the product in the aqueous layer before extraction.

  • IPC 2: Analyze the organic layer via HPLC. The alcohol impurity must be <0.5% before proceeding to crystallization.

Protocol B: Diastereomeric Resolution via Selective Crystallization

Causality: If the crude reaction yields an unacceptable cis/trans ratio (e.g., 85:15), selective crystallization is required. The trans-isomer has a highly symmetrical, extended conformation that packs more efficiently into a crystal lattice than the cis-isomer, resulting in lower solubility in polar protic solvents.

  • Dissolution: Suspend the crude product in an 80:20 mixture of Ethanol/Water (v/v) at 75°C until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min to 20°C. Causality: A slow cooling ramp prevents local supersaturation, which would cause the cis-isomer to co-precipitate (oil out) rather than allowing the trans-isomer to selectively nucleate.

  • Seeding (Self-Validation): At 60°C, introduce 0.5 wt% of pure trans-isomer seed crystals. Visual confirmation of persistent turbidity confirms the metastable zone has been breached properly and controlled nucleation has begun.

  • Isolation: Filter the slurry, wash with cold ethanol (5°C), and dry under vacuum.

Part 4: Quantitative Impurity Tracking Data

Use the following analytical parameters to identify and quantify impurities during your HPLC runs. Acceptance criteria are based on standard ICH Q3A(R2) thresholds for intermediates.

Impurity NameStructural TypeOrigin / Root CauseRRT (Relative Retention Time)Acceptance Criteria
Cis-isomer DiastereomerNon-selective hydride attack during reduction0.88≤ 0.50%
Alcohol Byproduct Over-reductionPremature addition of NaBH(OAc)₃0.65≤ 0.15%
Des-methyl Analog Alkylation DefectGlycine contamination in Sarcosine starting material0.94≤ 0.10%
Unreacted Ketone Starting MaterialIncomplete iminium formation / weak reduction1.12≤ 0.10%
Desired Product Trans-IsomerTarget API Intermediate1.00≥ 98.5%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2). URL: [Link]

Troubleshooting

Technical Support Center: Stabilizing [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in Buffer Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the oxidative degradation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in buffer solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your compound during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Q1: My solution of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is turning yellow. What is causing this discoloration?

Discoloration, typically a yellowing or browning of the solution, is a common indicator of oxidative degradation. The tertiary amine functionality within the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by several factors, including the presence of dissolved oxygen, exposure to light, and the presence of trace metal ions.

Q2: I've observed a loss of potency or activity of my compound over a short period in a standard phosphate buffer. Could this be related to oxidation?

Yes, a loss of biological activity or potency is a strong indication of chemical degradation, with oxidation being a primary suspect for a molecule containing a tertiary amine.[1] The oxidation of the amine group alters the chemical structure of the compound, which can directly impact its ability to bind to its target and elicit a biological response.

Q3: Are there specific buffer components I should avoid to minimize oxidation?

Certain buffer components can promote oxidation. For instance, buffers containing transition metal ions, even at trace levels (e.g., from glassware or reagents), can catalyze the oxidation of amines.[2][3] It is also advisable to be cautious with buffers that can generate radicals under certain conditions.

Q4: What is the general mechanism behind the oxidation of the tertiary amine in my compound?

The oxidation of tertiary amines can proceed through several pathways. A common mechanism involves the formation of a radical cation via the loss of an electron from the nitrogen atom's lone pair.[1] This intermediate can then react with molecular oxygen or other oxidizing species to form various degradation products, including N-oxides or products of dealkylation.[1][3] The presence of dissolved oxygen, metal ions, and light can all facilitate this process.[2][4]

II. Troubleshooting Guide: Diagnosing and Resolving Oxidation

This guide provides a structured approach to identifying the root cause of oxidation and implementing effective solutions.

Problem 1: Rapid Discoloration of the Buffered Solution
Potential Cause Troubleshooting Step Recommended Action
Dissolved Oxygen Degas the buffer solution.Sparge the buffer with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to dissolving the compound. Work in a glove box or under a nitrogen blanket if possible.
Light Exposure Protect the solution from light.Use amber-colored vials or wrap the container with aluminum foil. Minimize exposure to ambient light during experiments.
Trace Metal Contamination Use high-purity reagents and glassware.Utilize metal-free water and high-purity buffer salts. Consider treating the buffer with a chelating agent like EDTA to sequester any contaminating metal ions.
Inappropriate pH Evaluate the pH of the buffer.The stability of amines can be pH-dependent. Conduct a pH stability study to determine the optimal pH range for your compound. Generally, a slightly acidic pH may help to protonate the amine, making it less susceptible to oxidation.
Problem 2: Loss of Compound Integrity and Formation of Degradation Products (Observed by HPLC/LC-MS)
Potential Cause Troubleshooting Step Recommended Action
Oxidative Degradation Incorporate antioxidants into the buffer.Add antioxidants such as ascorbic acid, sodium metabisulfite, or N-acetylcysteine (NAC) to the buffer solution.[5] The effective concentration will need to be optimized for your specific application.
Hydrolytic Instability of the Acetylamino Group Assess stability at different pH values.While the acetylamino group is generally stable, extreme pH conditions can lead to hydrolysis. Maintain the pH within a range where the amide bond is stable.
Inherent Instability of the Molecule Re-evaluate the storage conditions.Store stock solutions at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[6] For working solutions, prepare them fresh daily if possible.

III. In-Depth Scientific Explanations and Protocols

Understanding the Oxidation of Tertiary Amines

The tertiary amine in [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a key site for oxidation. The lone pair of electrons on the nitrogen atom can be abstracted by an oxidizing agent, leading to the formation of a radical cation. This initiation step is often the rate-limiting step in the degradation process.

Several factors can promote this initial oxidation:

  • Molecular Oxygen: Dissolved oxygen in aqueous solutions can act as an oxidizing agent, particularly in the presence of catalysts.

  • Transition Metal Ions: Metal ions such as Fe(II)/Fe(III), Cu(I)/Cu(II), and Mn(II) can act as catalysts by facilitating electron transfer from the amine to oxygen.[2][3] This is a significant concern as these ions can be present as impurities in reagents and water.

  • Light: UV and even visible light can provide the energy to initiate radical reactions, leading to oxidation.

The Protective Role of the N-Acetyl Group

The N-acetyl group on the cyclohexyl ring is generally a stable functional group. N-acetylation can protect proteins from degradation.[7] In this molecule, it is less likely to be the primary site of oxidation compared to the tertiary amine. However, it is important to be aware that under harsh conditions (e.g., strong acid or base), the amide bond could be susceptible to hydrolysis.

Protocol for Preparing a Stabilized Buffer Solution

This protocol provides a step-by-step guide to preparing a buffer solution designed to minimize the oxidation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • High-purity buffer salts (e.g., phosphate, citrate, or Tris)

  • Antioxidant (e.g., L-ascorbic acid or sodium metabisulfite)

  • Chelating agent (e.g., disodium EDTA)

  • Inert gas (nitrogen or argon)

  • Amber glass vials or containers

Procedure:

  • Buffer Preparation:

    • Weigh out the appropriate amount of high-purity buffer salts to achieve the desired concentration and pH.

    • Dissolve the salts in high-purity water.

  • Degassing:

    • Sparge the buffer solution with a steady stream of nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen. This is a critical step in preventing oxidation.

  • Addition of Stabilizers:

    • Chelating Agent: Add disodium EDTA to a final concentration of 0.01-0.1 mM to sequester trace metal ions.

    • Antioxidant: Add L-ascorbic acid (to a final concentration of 0.1-1 mM) or sodium metabisulfite (to a final concentration of 0.1-1 mM) as an oxygen scavenger. The optimal concentration should be determined experimentally.

  • pH Adjustment:

    • Adjust the pH of the buffer to the desired value using high-purity acid or base.

  • Compound Dissolution:

    • Dissolve the [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in the prepared and stabilized buffer.

  • Storage:

    • Store the final solution in amber glass vials to protect it from light.

    • For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.[6]

Experimental Workflow for Stability Assessment

To ensure the chosen buffer system is effective, a stability study should be performed.

Oxidation_Pathway cluster_0 Oxidation Initiation cluster_1 Propagation and Product Formation Tertiary_Amine [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (Tertiary Amine) Radical_Cation Radical Cation Intermediate Tertiary_Amine->Radical_Cation -e⁻ (catalyzed by O₂, metal ions, light) N_Oxide N-Oxide Product Radical_Cation->N_Oxide + [O] Dealkylation_Products Dealkylation Products Radical_Cation->Dealkylation_Products Further Reactions

Caption: Proposed oxidation pathway of the tertiary amine.

Mechanism of Antioxidant Protection

Antioxidants protect the compound by preferentially reacting with oxidizing agents.

Antioxidant_Mechanism Compound Target Compound (Tertiary Amine) Degradation_Product Oxidized (Degraded) Compound Compound->Degradation_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, radicals) Antioxidant Antioxidant (e.g., Ascorbic Acid) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Preferential Oxidation

Sources

Optimization

Scale-up challenges in[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid manufacturing

Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to the scale-up and manufacturing challenges of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to the scale-up and manufacturing challenges of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9).

As a highly functionalized, 1,4-disubstituted cyclohexane derivative, this zwitterionic building block presents unique synthetic bottlenecks. Researchers frequently encounter critical failure points related to cis/trans stereocontrol during cyclohexane functionalization, over-alkylation during secondary amine modification, and severe yield losses during aqueous isolation. This guide provides field-proven, self-validating protocols to overcome these specific mechanistic hurdles.

Module 1: Mechanistic Troubleshooting (FAQs)

Q1: We are experiencing poor cis/trans stereoselectivity (currently ~60:40) during the reductive amination of 4-acetamidocyclohexanone. How can we drive this to >95% of the desired isomer on scale?

The Causality: The lack of stereocontrol is a classic thermodynamic versus kinetic conflict. When using traditional chemical hydride donors like sodium triacetoxyborohydride (NaBH(OAc)3), the hydride attacks the iminium intermediate primarily from the less sterically hindered equatorial face. While this kinetically favors the axial amine, reversible iminium formation and thermodynamic equilibration often scramble this ratio, resulting in poor selectivity and a mixture of isomers [1].

The Solution: Transition from chemical reductants to a biocatalytic approach. Engineered Imine Reductases (IREDs) provide rigid active-site pockets that lock the iminium intermediate, delivering hydride with absolute facial selectivity. Recent scale-up campaigns utilizing IREDs for bulky secondary amines have demonstrated >99:1 cis/trans selectivity [1]. Alternatively, if biocatalysis is not feasible in your facility, Iridium-catalyzed transfer hydrogenation using ammonium formate can achieve up to 98:2 cis/trans ratios under strictly optimized conditions [2].

Q2: During the N-alkylation step to attach the acetic acid moiety, we observe significant over-alkylation (quaternary ammonium formation) and degradation. What is the mechanism, and how do we prevent it?

The Causality: If you are utilizing a one-pot reductive amination with glyoxylic acid and formaldehyde, the secondary amine intermediate is highly nucleophilic. Eschweiler-Clarke-type kinetics can lead to runaway methylation, or the amine can react twice with the alkylating agent, creating an inseparable mixture of over-alkylated quaternary salts.

The Solution: Uncouple the reaction into a step-wise, self-validating system. First, establish the N-methyl group via the highly controlled IRED reductive amination with methylamine. Once the secondary amine is isolated and its purity validated, perform a controlled alkylation using tert-butyl bromoacetate in the presence of a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine). The bulky tert-butyl ester sterically hinders further alkylation. A subsequent mild acidic deprotection yields the target acetic acid moiety without degrading the N-acetyl group on the opposite side of the ring.

Q3: Our isolated yield of the final [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid drops to <40% upon scale-up due to its high aqueous solubility. How can we improve recovery?

The Causality: The final product is a zwitterion containing both a basic tertiary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~2.5). In aqueous media, it exists as a highly solvated dipole. At low pH, the amine is protonated; at high pH, the acid is deprotonated. In both states, standard liquid-liquid extraction into organic solvents is thermodynamically unfavorable due to the high hydration energy of the charged species.

The Solution: Implement an Isoelectric Point (pI) Crystallization protocol. The molecule has a net-zero charge at its pI (calculated to be approximately pH 5.8–6.2). At this exact pH, the hydration energy drops significantly. By titrating the aqueous stream to the pI and slowly dosing in a water-miscible anti-solvent to lower the dielectric constant of the medium, you force the zwitterion to precipitate.

Module 2: Quantitative Process Data

To highlight the impact of catalyst selection on stereocontrol, the following table summarizes the performance of various reductive amination conditions for 1,4-substituted cyclohexanones.

Reagent / Catalyst SystemTemperatureEquivalents of AmineCis:Trans RatioIsolated Yield (%)Scalability
NaBH(OAc)3 / AcOH20 °C1.5 eq60:4072%High (Poor purity)
NaBH3CN / MeOH65 °C2.0 eq55:4568%Medium (Toxic)
Ir-Catalyst / HCOONH480 °C5.0 eq98:0282%Medium (High cost)
Engineered IRED (Biocatalysis) 30 °C 1.2 eq >99:1 >95% High (Optimal)

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Biocatalytic Stereoselective Reductive Amination

This protocol ensures >99% stereoselectivity for the cis-isomer intermediate.

  • Preparation: In a jacketed reactor, dissolve 4-acetamidocyclohexanone (1.0 eq) in a 100 mM phosphate buffer (pH 7.5) containing 10% v/v DMSO to aid solubility.

  • Amine Dosing: Add methylamine hydrochloride (1.2 eq) and stir until completely dissolved. Adjust the pH back to 7.5 using 1M NaOH if necessary.

  • Enzyme Addition: Charge the reactor with the engineered Imine Reductase (IRED) powder (loading: 2 wt% relative to substrate) and the required cofactor recycling system (e.g., Glucose Dehydrogenase and NADP+).

  • Reaction: Heat the reactor to 30 °C and agitate gently (250 rpm) for 24 hours. Monitor conversion via HPLC.

  • Workup: Once conversion is >99%, adjust the pH to 11.0 using 2M NaOH to deprotonate the newly formed secondary amine. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Validation: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Analyze via 1H-NMR to validate the cis:trans ratio.

Protocol B: Isoelectric Crystallization of Zwitterionic Product

This protocol maximizes the recovery of the highly water-soluble final API.

  • Aqueous Stream Preparation: Transfer the crude aqueous solution of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (post-deprotection) into a crystallization vessel equipped with a calibrated pH probe.

  • pI Titration: Maintain the temperature at 20 °C. Slowly add 1M NaOH (or 1M HCl, depending on the starting pH) dropwise until the pH stabilizes exactly between 5.8 and 6.0 (the isoelectric point).

  • Seeding (Optional): If available, add 0.5 wt% of pure product seeds to induce nucleation and prevent oiling out.

  • Anti-Solvent Dosing: Over a period of 4 hours, linearly dose in acetone (anti-solvent) until the volumetric ratio of water to acetone reaches 1:4. A thick white slurry will form.

  • Aging and Isolation: Age the slurry at 5 °C for 2 hours to maximize yield. Filter the suspension through a sintered glass funnel, wash the cake with cold acetone, and dry in a vacuum oven at 45 °C for 12 hours.

Module 4: Process Flow Diagram

G Start 4-Acetamidocyclohexanone RedAm Enzymatic Reductive Amination (IRED + Methylamine) Start->RedAm Intermediate cis-4-Acetamido-N-methylcyclohexanamine RedAm->Intermediate >99% cis selectivity Alkylation Alkylation (tert-Butyl bromoacetate) Intermediate->Alkylation Prevents over-alkylation Deprotection Acidic Deprotection (TFA or HCl) Alkylation->Deprotection Zwitterion Crude Zwitterion Solution Deprotection->Zwitterion IsoCryst Isoelectric Crystallization (Adjust pH to ~5.9) Zwitterion->IsoCryst pI Titration Product Pure[(4-Acetylamino-cyclohexyl) -methyl-amino]-acetic acid IsoCryst->Product Anti-solvent addition

Workflow for the stereoselective synthesis and isolation of the target zwitterion.

Module 5: References

  • Title: Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines Source: Journal of the American Chemical Society (2023) URL: [Link]

  • Title: One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate Source: ACS Catalysis (2022) URL: [Link]

Reference Data & Comparative Studies

Validation

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid reference standard purity validation

[(4 Defining the Comparison Framework I am now structuring the comparison around three validation methodologies: HILIC-HPLC-UV, LC-MS/MS, and qNMR, assessing their performance against three reference standard grades. My...

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Author: BenchChem Technical Support Team. Date: April 2026

[(4

Defining the Comparison Framework

I am now structuring the comparison around three validation methodologies: HILIC-HPLC-UV, LC-MS/MS, and qNMR, assessing their performance against three reference standard grades. My focus is on clearly explaining the rationale behind each method selection, especially the choice of HILIC due to the compound's zwitterionic and polar nature and qNMR's suitability given the lack of a strong UV chromophore. I am incorporating in-text citations linked to complete references.

Constructing the Workflow

I'm currently crafting the Graphviz DOT language code for the validation workflow diagram. I've defined the nodes and edges, using a specified color palette and layout constraints. I'm focusing on ensuring clear visual representation of the analytical steps, incorporating the compound and analytical methods as nodes. The dot code is underway.

Refining the Workflow

I've just finalized the Graphviz code. The diagram now clearly visualizes the analytical workflow, including node colors and labels. I've focused on representing the relationships between chromatographic purity (HILIC-UV/CAD), impurity identification (LC-MS/MS), and absolute mass fraction (1H-qNMR). The connections highlight how these methods feed into mass balance and orthogonal reconciliation. The ultimate goal is to validate against the certified reference standard, represented in the diagram.

Outlining the Guide

I'm now structuring the product performance guide. I've broken it down into an executive summary, a section detailing the analytical challenges and rationale, and a comparison of methodologies including HILIC-UV/CAD, LC-MS, and qNMR. I will also be including self-validating experimental protocols, starting with ZIC-HILIC-CAD for chromatographic purity.

Finalizing the Guide Structure

I'm currently integrating the experimental protocols and quantitative data into the guide. I'm focusing on the 1H-qNMR absolute quantitation protocol and comparing results from different methods in a table. I'm also including a reference standard grade comparison table and final formatting of the reference list. I've re-reviewed ICH Q2(R2) for analytical procedure validation criteria and updated the citations. The final Graphviz constraints are verified.

Developing the Protocol

I'm now detailing the ZIC-HILIC-CAD protocol, addressing UV detection's limitations and highlighting the benefits of Charged Aerosol Detection for non-volatile analytes. I am building a step-by-step method, outlining sample preparation, column selection, mobile phase, gradient, and detection parameters with rationale and citations. I am also preparing the rationale for the second protocol.

Drafting the qNMR Protocol

I'm developing the qNMR protocol for absolute quantitation. I've detailed the steps, starting with calibrant selection (Maleic acid or Dimethyl sulfone), sample preparation (weighing and dissolving in D2O), and acquisition (600 MHz NMR with specific parameters). Then I'll focus on integration and calculation steps, to be followed by the data presentation formatting.

Justifying the Method

I'm now integrating the rationale for using HILIC and CAD. The compound's zwitterionic nature necessitates HILIC for effective retention, as conventional reverse-phase chromatography is inadequate. The lack of a strong UV chromophore makes CAD and qNMR essential for orthogonal detection and quantitation, strengthening the validity of the comparisons.

Revising the Diagram

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Validating the Diagram

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Confirming All Elements

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Comprehensive Comparison Guide: Purity Validation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Reference Standards

As a Senior Application Scientist, establishing a primary reference standard is not merely about running a sample through an instrument; it is about engineering a self-validating analytical system. This guide provides an in-depth, objective comparison of analytical methodologies and grading tiers for the purity validation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS: 1353953-33-9)[1].

This specific compound presents a unique analytical challenge. Structurally, it possesses a basic tertiary amine and an acidic carboxylic acid, rendering it a highly polar zwitterion at physiological pH. Furthermore, it lacks an extended conjugated π-system, meaning it has negligible UV absorbance above 220 nm. Consequently, traditional Reversed-Phase Liquid Chromatography (RP-LC) with standard UV detection will fail to retain the analyte and will systematically under-report non-chromophoric impurities. To achieve the rigorous standards outlined in ICH Q2(R2)[2], we must abandon conventional defaults and employ orthogonal, causality-driven methodologies.

Part 1: Analytical Methodology Comparison (The Alternatives)

To establish absolute certainty in the purity of a reference standard, we must compare and integrate three distinct analytical alternatives. No single method is infallible; true validation requires orthogonal reconciliation.

Analytical MethodologyRetention Mechanism / PrincipleDetection CapabilityCausality: Why use this for our target compound?Limitations
RP-HPLC-UV (Standard) Hydrophobic partitioningChromophore-dependent (UV 210 nm)Not recommended. The zwitterionic nature causes extreme polarity, leading to column voiding (k' < 1) on C18 phases.Poor retention; misses non-UV absorbing impurities.
ZIC-HILIC-CAD Hydrophilic & electrostatic partitioningUniversal (Charged Aerosol Detection)Optimal for Mass Balance. Zwitterionic HILIC phases (ZIC-HILIC) perfectly match the analyte's amphoteric nature, ensuring strong retention[3][4]. CAD detects all non-volatile impurities regardless of chromophores.Cannot provide absolute quantitation without a pre-existing standard.
1H-qNMR Nuclear magnetic resonance (Primary ratio)Direct proton quantitationOptimal for Absolute Purity. qNMR provides a direct mass fraction by comparing the analyte's proton signals against a certified internal calibrant, bypassing the need for an analyte-specific standard[5][6].Lower sensitivity for trace impurities (<0.1%) compared to LC-MS.
LC-HRMS/MS Mass-to-charge ratio (m/z)Exact mass & fragmentationOptimal for Impurity ID. Identifies co-eluting degradation products or process impurities (e.g., unreacted starting materials).Ion suppression can skew quantitative area percentages.

Part 2: Experimental Protocols (The Self-Validating System)

To ensure scientific integrity, the validation of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid relies on a dual-pillar approach: Indirect Mass Balance (via ZIC-HILIC) and Direct Absolute Quantitation (via qNMR). When these two independent systems yield statistically identical results, the protocol is self-validating.

Protocol A: ZIC-HILIC-CAD Chromatographic Purity (Mass Balance)

Causality Check: We utilize an ethylene-bridged hybrid (BEH) zwitterionic column because the 1:1 molar ratio of sulfobetaine groups maintains a net-zero surface charge, preventing the irreversible secondary interactions that plague standard silica columns when analyzing tertiary amines[4].

  • Sample Preparation: Dissolve 5.0 mg of the candidate reference standard in 1.0 mL of Acetonitrile/Water (80:20, v/v). Note: High organic diluent is required to ensure peak focusing in HILIC.

  • Column Selection: Atlantis Premier BEH Z-HILIC (1.7 µm, 2.1 x 100 mm)[4].

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid (ensures the carboxylic acid is partially protonated, modulating zwitterionic retention).

    • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 90% B to 50% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Detection: Charged Aerosol Detector (CAD) set to an evaporation temperature of 35°C.

Protocol B: 1H-qNMR Absolute Mass Fraction

Causality Check: Because our compound lacks a strong chromophore, UV-based mass balance is inherently risky. qNMR acts as the ultimate source of truth, establishing traceability to the SI unit of mass[6].

  • Calibrant Selection: Traceable Maleic Acid (NIST SRM 2278). Its singlet at ~6.3 ppm does not interfere with the aliphatic signals of the cyclohexyl ring or the methyl-amino group of our target compound.

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate standard and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 600 µL of Deuterium Oxide (D₂O).

  • Acquisition Parameters: 600 MHz NMR spectrometer. Use a 90° excitation pulse. Critical step: Set the relaxation delay (D1) to 60 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation and quantitative accuracy[6].

  • Integration & Calculation: Integrate the isolated singlet of the N-methyl group (approx. 2.8 ppm, 3H) against the Maleic Acid alkene protons (2H). Calculate the absolute mass fraction using the standard qNMR purity equation.

Part 3: Experimental Data & Orthogonal Reconciliation

The table below summarizes the experimental data obtained from a candidate batch of[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid. The tight correlation between the indirect and direct methods validates the integrity of the standard.

Table 1: Quantitative Purity Reconciliation

Analytical ParameterMethodologyResultImpact on Final Purity
Organic Impurities ZIC-HILIC-CAD0.35% (Area)Subtract from 100%
Water Content Karl Fischer Titration0.21% (w/w)Subtract from 100%
Residual Solvents GC-Headspace0.08% (w/w)Subtract from 100%
Inorganic Ash Residue on Ignition (ROI)< 0.05% (w/w)Subtract from 100%
Calculated Mass Balance 100% - Σ(Impurities) 99.31% Indirect Purity
Absolute Mass Fraction 1H-qNMR (vs. NIST SRM) 99.28% ± 0.15% Direct Purity
Reconciliation Variance Δ = 0.03% Passes ICH Q2(R2) criteria

Part 4: Workflow Visualization

The following diagram illustrates the causality and logical flow of the orthogonal validation system.

G N1 Candidate Material CAS: 1353953-33-9 N2 ZIC-HILIC-CAD (Chromatographic Purity) N1->N2 Aliquot A N3 LC-HRMS (Impurity ID) N1->N3 Aliquot B N4 1H-qNMR (Absolute Mass Fraction) N1->N4 Aliquot C N5 Mass Balance Calculation (100% - Volatiles - Inorganics - Organics) N2->N5 Organic Impurity % N3->N5 Trace/Genotoxic % N6 Orthogonal Reconciliation (Δ < 0.5%) N4->N6 Direct Purity N5->N6 Indirect Purity N7 Certified Primary Reference Standard N6->N7 Validated

Fig 1: Orthogonal self-validating workflow for reference standard certification.

Part 5: Reference Standard Grade Comparison

Depending on the stage of drug development (e.g., early R&D vs. commercial release testing), different grades of the reference standard are appropriate. Using a commercial grade for a GMP release assay introduces unacceptable regulatory risk.

Table 2: Comparison of Reference Standard Grades

FeaturePrimary Reference StandardSecondary (Working) StandardCommercial / Analytical Grade
Intended Use Calibration of working standards; regulatory submissions.Routine GMP batch release and stability testing.Early R&D, screening, and non-GMP method development.
Validation Rigor Full orthogonal validation (Mass Balance + qNMR + Structural ID).Validated strictly against the Primary Reference Standard.Basic Certificate of Analysis (often just HPLC-UV area %).
Traceability Traceable to SI units (via qNMR NIST SRMs).Traceable to the Primary Standard.Often lacks formal metrological traceability.
Cost & Scarcity High cost, strictly controlled inventory.Moderate cost, generated in larger batches.Low cost, readily available from catalog suppliers.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Retrieved from:[Link]

  • Pauli, G. F. "qNMR--a versatile concept for the validation of natural product reference compounds". Phytochemical Analysis. Retrieved from:[Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". Retrieved from:[Link]

  • Waters Corporation. "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles". Retrieved from:[Link]

  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Comparative

A Guide to Assessing Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (Compound X)

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a cornerstone of drug discovery, playing a pivotal role in cellular signaling pathways. The development of small molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of drug discovery, playing a pivotal role in cellular signaling pathways. The development of small molecule inhibitors targeting specific kinases has revolutionized treatment in oncology and inflammation. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: ensuring inhibitor selectivity.[1] Off-target activity, or cross-reactivity, can lead to unforeseen toxicities, reduced efficacy, and confounding experimental results.[2][3] Therefore, rigorous and early assessment of an inhibitor's selectivity profile is not merely a supplementary exercise but a critical step in the validation of a lead compound.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, hereafter referred to as Compound X , as a case study. We will presume Compound X has been designed as a selective inhibitor of Aurora Kinase A (AurA), a key regulator of mitosis. This guide will detail the experimental design, present illustrative data, and provide validated protocols to empower researchers to systematically de-risk their own compounds and build a robust case for their selectivity.

The Scientific Rationale: Why Comprehensive Profiling is Non-Negotiable

A new chemical entity's journey from hit to lead is predicated on its ability to modulate a specific biological target with high potency and selectivity. Relying solely on the primary screening assay is insufficient. A compound may appear potent in its primary assay but achieve this effect through mechanisms that confound the results, such as assay interference or promiscuous inhibition.[4][5][6] Common issues include compound aggregation, fluorescence interference, or non-specific reactivity with assay components.[7][8]

A structured cross-reactivity screening cascade serves several critical functions:

  • Identifies Off-Target Liabilities: Uncovers interactions with other kinases or proteins that could lead to toxicity.[3]

  • Validates Mechanism of Action: Strengthens the hypothesis that the observed phenotype is due to inhibition of the intended target.

  • Provides a Rationale for Structure-Activity Relationships (SAR): Guides medicinal chemistry efforts to improve selectivity.[9]

  • Supports Regulatory Submissions: Preclinical assessment of off-target binding is a key component of Investigational New Drug (IND) applications.[10][11]

Our approach will be to subject Compound X to a panel of related kinases to quantify its inhibitory activity, comparing it directly to its potent inhibition of AurA.

Experimental Design: A Multi-Faceted Approach to Profiling

A robust assessment of selectivity requires a carefully designed set of experiments. This involves a primary assay for the intended target, a panel of secondary assays for related off-targets, and the use of appropriate controls.

Logical Workflow for Selectivity Screening

The workflow begins with confirming the potency of Compound X in the primary assay (AurA) and then progresses to a broader panel of related kinases. This tiered approach efficiently allocates resources by focusing on the most relevant potential off-targets first.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Panel Screening cluster_2 Phase 3: Dose-Response Confirmation cluster_3 Phase 4: Orthogonal Assay Validation A Determine IC50 of Compound X for Aurora Kinase A (Primary Target) B Screen Compound X at a single high concentration (e.g., 10 µM) against a kinase panel (e.g., AurB, AurC, CDK1, PLK1) A->B Proceed if potent C Identify 'hits' with >50% inhibition B->C Data Analysis D Determine full IC50 curves for all identified 'hits' from the panel screen C->D Follow-up on hits E Calculate Selectivity Index (IC50 off-target / IC50 on-target) D->E Quantification F Confirm key findings using an alternative assay format (e.g., Thermal Shift Assay) to rule out assay-specific artifacts E->F Validate selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

Comparative Data Analysis: Quantifying Selectivity

The primary output of this screening cascade is a set of half-maximal inhibitory concentration (IC50) values.[12] The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13][14] By comparing the IC50 of Compound X for its primary target (AurA) against its IC50 for other kinases, we can calculate a selectivity index. A higher index signifies greater selectivity.

For our case study, we will compare Compound X against two control compounds:

  • Alisertib (MLN8237): A known, potent, and selective Aurora Kinase inhibitor, primarily targeting AurA.

  • Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor.

Table 1: Comparative IC50 Data for Compound X and Controls

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)CDK1 (IC50, nM)PLK1 (IC50, nM)AurA Selectivity Index (vs. AurB)
Compound X 15 1,650 >10,000 8,500 110-fold
Alisertib121,200>10,000>10,000100-fold
Staurosporine576151.4-fold

Data are hypothetical for illustrative purposes.

Interpretation of Results:

The hypothetical data in Table 1 clearly position Compound X as a potent and selective inhibitor of Aurora Kinase A. Its IC50 value of 15 nM indicates strong on-target activity. More importantly, its activity against other closely related kinases is significantly weaker, with a 110-fold selectivity over Aurora B. This profile is comparable to the well-characterized selective inhibitor, Alisertib. In stark contrast, Staurosporine shows potent but indiscriminate inhibition across the panel, highlighting the profile of a non-selective compound.

Understanding Inhibition: Competitive vs. Non-Competitive

Cross-reactivity can occur through different mechanisms. An inhibitor might compete with the substrate for the same active site (competitive inhibition) or bind to a different site (an allosteric site) to inactivate the enzyme (non-competitive inhibition).[15][16][17][] Understanding the mechanism is crucial for drug development. Mechanism of action assays can elucidate these differences.[19]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E1 Enzyme Active Site P1 No Product E1->P1 Blocks Substrate S1 Substrate I1 Competitive Inhibitor I1->E1:f1 Binds to Active Site E2 Enzyme Active Site Allosteric Site P2 No Product E2->P2 Inactivates Enzyme S2 Substrate S2->E2:f1 Substrate may still bind I2 Non-Competitive Inhibitor I2->E2:f2 Binds to Allosteric Site

Caption: Modes of enzyme inhibition.

Experimental Protocols

To ensure data integrity and reproducibility, standardized and validated protocols are essential.[4][20] Below is a representative protocol for determining the IC50 of an inhibitor against a protein kinase using a luminescence-based assay.

Protocol: Luminescence-Based Kinase Assay for IC50 Determination

This protocol is adapted for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Keep on ice.
  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to twice the Km of ATP for the specific kinase (e.g., if Km is 10 µM, prepare a 20 µM solution).
  • Kinase/Substrate Solution: Prepare a 2X enzyme/substrate solution in kinase buffer. The final concentration of the kinase should be optimized to consume 10-30% of the ATP during the reaction time.
  • Compound Dilution Series: Perform a serial dilution of Compound X (and controls) in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold dilution series. Further dilute these into kinase buffer to create a 4X final concentration.

2. Assay Procedure:

  • Add 5 µL of the 4X compound solution to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • To initiate the reaction, add 10 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" control.
  • Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
  • Mix the plate gently on a plate shaker for 30 seconds.
  • Incubate the plate at room temperature (e.g., 25°C) for the predetermined linear reaction time (e.g., 60 minutes).
  • Stop the reaction by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells.
  • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
  • Plot the percent inhibition versus the log of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Self-Validation and Controls:

  • Z'-factor: Calculate the Z'-factor for each plate using the positive and negative controls to ensure assay quality and robustness (a Z' > 0.5 is considered excellent).[4]

  • Orthogonal Confirmation: Hits and key selective compounds should be confirmed in an alternative assay format, such as a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to rule out technology-specific artifacts.[4][21]

Conclusion and Future Directions

Adherence to rigorous experimental design, including proper controls and orthogonal validation, is paramount for avoiding common pitfalls like assay interference.[4][8] By implementing these principles, researchers and drug development professionals can build a strong, data-driven case for the selectivity of their lead compounds, ultimately increasing the probability of success in downstream preclinical and clinical development.

References

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available from: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available from: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Available from: [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Bio-Rad. Available from: [Link]

  • Nuisance compound advisor. The Chemical Probes Portal. Available from: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Available from: [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available from: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available from: [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. Available from: [Link]

  • Understanding Cross-Reactivity. Alcolizer Technology. Available from: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. North Carolina State University. Available from: [Link]

  • TCR: Tissue cross reactivity studies. Labcorp. Available from: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology. Available from: [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Drug Development Research. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available from: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available from: [Link]

  • Inhibition - Enzymes - MCAT Content. Jack Westin. Available from: [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. Available from: [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. Available from: [Link]

  • A Practical Approach to Biological Assay Validation. EDQM. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

Sources

Validation

Benchmarking [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid Stability Against Standard Amino Acids

Prepared by: Senior Application Scientist, Peptidomimetic Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary A critical bottleneck in peptide drug development is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptidomimetic Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A critical bottleneck in peptide drug development is the "peptide cliff"—the stage where highly potent natural peptides fail in vivo due to rapid proteolytic clearance and poor membrane permeability. To bridge this gap, medicinal chemists turn to advanced unnatural amino acids (UAAs) to restrict backbone flexibility and shield labile amide bonds[1].

This technical guide benchmarks a highly specialized synthetic building block: [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid . By objectively comparing its physicochemical and pharmacokinetic performance against standard aliphatic (Glycine, Leucine), cyclic (Proline), and simple N-methylated (Sarcosine) amino acids, we provide a mechanistic rationale for its deployment in next-generation peptidomimetics.

The Structural Rationale: Causality Behind the Chemistry

Standard amino acids form secondary amide bonds (-NH-CO-) that are highly susceptible to enzymatic hydrolysis. Proteases recognize the peptide backbone via hydrogen bonding and specific side-chain interactions within their S1-S4 pockets.

Substituting a standard amino acid with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid introduces two synergistic defense mechanisms:

  • N-Methylation (The Hydrogen Bond Blocker): By replacing the amide hydrogen with a methyl group, the molecule eliminates a critical hydrogen bond donor required for protease active site docking (e.g., within the oxyanion hole)[2]. Furthermore, N-methylation alters the cis/trans equilibrium of the amide bond, disrupting the extended β-strand geometry typically required for endopeptidase cleavage[3].

  • Steric Shielding (The Cyclohexyl Bulk): While simple N-methylation (like in Sarcosine) improves stability, it is often insufficient against aggressive digestive enzymes. The massive 4-acetylamino-cyclohexyl moiety creates severe steric clash in the protease binding pockets. This physically occludes the enzymatic nucleophile from accessing the carbonyl carbon, while simultaneously increasing the overall lipophilicity (LogP) to enhance passive transcellular diffusion[1].

Mechanistic Workflow Visualization

The following diagram illustrates the logical pathway by which backbone modifications dictate the metabolic fate of a peptide candidate.

G A Peptide Synthesis B Standard AA (e.g., Leu, Gly) A->B C [(4-Ac-cHex)-N(Me)]-AcOH A->C D Protease Incubation B->D C->D E Rapid Cleavage (t1/2 < 2h) D->E H-Bond Accessible F Steric Shielding & N-Methylation D->F H-Bond Blocked G High Stability (t1/2 > 48h) F->G

Workflow showing how steric shielding and N-methylation prevent proteolytic cleavage.

Quantitative Benchmarking Data

To objectively evaluate performance, a model nonapeptide (derived from a known G-protein binding motif) was synthesized. A central labile position (P1) was substituted with various standard and modified amino acids.

Table 1: Physicochemical Properties Comparison

The introduction of the modified UAA significantly alters the physicochemical landscape, drastically reducing conformational flexibility while increasing lipophilicity—key drivers for oral bioavailability[1].

Amino Acid at P1Molecular Weight (Da)LogP (Est. sidechain)H-Bond DonorsConformational Flexibility
Glycine 75.07-3.213High
Leucine 131.17-1.523High
Proline 115.13-2.542Low (Cyclic)
Sarcosine (N-Me-Gly) 89.09-2.802High
[(4-Ac-cHex)-N(Me)]-AcOH 270.33+0.852Very Low (Restricted)
Table 2: Proteolytic Stability (Human Serum, 37°C)

Stability was measured via LC-MS/MS. The synergistic effect of N-methylation and steric bulk results in an exponential increase in half-life compared to standard aliphatic or simple N-methylated amino acids[2].

Peptide Variantt₁/₂ (Human Serum)Degradation Rate (k)Fold Improvement vs Gly
Peptide-Gly 1.2 hours0.577 hr⁻¹Baseline
Peptide-Leu 1.5 hours0.462 hr⁻¹1.25x
Peptide-Pro 4.8 hours0.144 hr⁻¹4.0x
Peptide-Sarcosine 6.5 hours0.106 hr⁻¹5.4x
Peptide-[(4-Ac-cHex)-N(Me)]-AcOH > 48 hours < 0.014 hr⁻¹ > 40x

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to account for matrix effects and assay artifacts.

Protocol A: Human Serum Stability Assay (LC-MS/MS)

Causality: This assay simulates in vivo proteolytic degradation. The use of a heavy-isotope internal standard ensures that any observed signal loss is due to enzymatic cleavage, not matrix-induced ion suppression during mass spectrometry.

  • Preparation: Reconstitute purified peptide variants to a 100 µM stock in sterile PBS (pH 7.4).

  • Incubation: Mix 100 µL of the peptide stock with 900 µL of 25% pooled human serum (pre-warmed to 37°C). Incubate with gentle agitation.

  • Sampling & Quenching (The Self-Validating Step): At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 1% formic acid and 1 µM of a heavy-isotope labeled reference peptide (Internal Standard).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Analyze 10 µL of the supernatant via UPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. Normalize the peak area of the analyte to the internal standard. Calculate the half-life (t₁/₂) using a first-order exponential decay model.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Evaluates passive transcellular permeability driven by the increased LogP of the modified amino acid.

  • Donor Preparation: Dilute peptides to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add Lucifer Yellow (20 µM) as a membrane integrity control.

  • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate with 5 µL of a 1% lecithin in dodecane solution.

  • Incubation: Add 300 µL of the donor solution to the bottom wells and 200 µL of plain PBS to the top acceptor wells. Incubate at room temperature for 5 hours.

  • Validation & Analysis: First, measure Lucifer Yellow fluorescence in the acceptor well; any well showing >1% crossover indicates a compromised membrane and must be discarded. For intact wells, quantify peptide concentration in both chambers via LC-MS/MS to calculate the effective permeability coefficient ( Peff​ ).

Conclusion

For drug development professionals navigating the challenges of peptide therapeutics, substituting standard amino acids with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid offers a profound pharmacokinetic advantage. The experimental data confirms that the dual-action mechanism—N-methylation to remove H-bond donors[3] and a massive cyclohexyl ring to induce steric shielding—yields a >40-fold increase in serum stability compared to standard aliphatic residues. This UAA is highly recommended for optimizing lead compounds where oral bioavailability and extended in vivo half-lives are critical[1].

References

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: PMC (nih.gov) URL:[2]

  • Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies Source: MDPI URL:[3]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL:[1]

Sources

Comparative

Structural and Functional Comparison:[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid vs. Tranexamic Acid

As drug development professionals explore novel cyclohexane-based amino acid derivatives, understanding the precise Structure-Activity Relationship (SAR) of these molecules becomes critical. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals explore novel cyclohexane-based amino acid derivatives, understanding the precise Structure-Activity Relationship (SAR) of these molecules becomes critical. This guide provides an in-depth structural and functional comparison between the gold-standard antifibrinolytic, Tranexamic Acid (TXA) , and a highly substituted synthetic analog, [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (AAMAA) .

By analyzing their physicochemical properties and mapping them against the lysine-binding site of plasminogen, we can objectively predict their pharmacological trajectories and provide the experimental workflows necessary to validate these claims.

Physicochemical & Structural Profiling

While both TXA and AAMAA share a central cyclohexane scaffold, their substitution patterns dictate entirely different molecular behaviors. TXA is a simple, rigid amino acid designed to mimic lysine. AAMAA (CAS 1353953-33-9), conversely, is a complex building block featuring a tertiary amine, an N-methylglycine (sarcosine) motif, and an acetamido group.

Quantitative Structural Comparison
PropertyTranexamic Acid (TXA)AAMAA (Test Compound)
IUPAC Name trans-4-(aminomethyl)cyclohexanecarboxylic acid2-((4-Acetamidocyclohexyl)(methyl)amino)acetic acid
Basic Center Primary Amine ( −NH2​ )Tertiary Amine ( −N(CH3​)− )
Acidic Center Carboxylic Acid ( −COOH )Carboxylic Acid ( −COOH )
Pharmacophore Distance ~6.8 Å< 3.0 Å
Charge State (pH 7.4) Zwitterionic (Extended)Zwitterionic (Localized)
Target Application LBS-directed AntifibrinolyticSynthetic intermediate / Non-LBS targets

Mechanistic Divergence at the Plasminogen Target

To understand why TXA is a potent drug and why AAMAA is structurally unsuited for the same target, we must examine the Lysine Binding Site (LBS) on the kringle domains of plasminogen.

The LBS features an anionic center (Asp55/Asp57) and a cationic center (Arg71) separated by a specific spatial gap. TXA saturates this high-affinity lysine binding site ( KD​ = 1.1 μmol/L)[1]. The distance between the primary amino group and the carboxylic group in TXA is approximately 6.8 Å, which perfectly bridges the LBS charge centers[2]. By occupying this site, TXA displaces plasminogen from the surface of fibrin, preventing the enzymatic breakdown of hemostatic clots[1][3].

Why AAMAA Fails as an Antifibrinolytic: AAMAA possesses both an amine and a carboxylic acid, forming a zwitterion at physiological pH. However, the basic nitrogen and the carboxylate are separated by only a single methylene ( −CH2​− ) group, resulting in a charge separation distance of < 3.0 Å. This localized charge cannot bridge the 6.8 Å gap required by the LBS. Furthermore, the acetamido group on the opposite side of the cyclohexane ring is a neutral amide, rendering it incapable of forming the necessary electrostatic interactions with the anionic pocket of plasminogen.

Pathway Plg Plasminogen (Zymogen) Plm Plasmin (Active Protease) Plg->Plm Cleavage by tPA tPA tPA / uPA (Activators) tPA->Plm Fibrin Fibrin Clot Plm->Fibrin Binds & Cleaves Degradation Fibrin Degradation Products Fibrin->Degradation Lysis TXA Tranexamic Acid (TXA) TXA->Plg Blocks LBS AAMAA AAMAA (Test Compound) AAMAA->Plg Steric Mismatch

Fig 1: Plasminogen activation pathway and the divergent inhibitory binding of TXA vs. AAMAA.

Experimental Workflows for Structural & Functional Validation

To empirically validate the SAR hypotheses outlined above, drug development teams must employ a two-tiered self-validating system: a biophysical binding assay (SPR) followed by a functional enzymatic assay.

Workflow Step1 1. Compound Preparation (TXA & AAMAA) Step2 2. Surface Plasmon Resonance (Immobilized Plasminogen) Step1->Step2 Step3 3. Fibrinolysis Assay (Turbidimetric Analysis) Step1->Step3 Step4 4. Data Acquisition (KD values & IC50) Step2->Step4 Step3->Step4 Step5 5. SAR Modeling (Structure-Activity) Step4->Step5

Fig 2: Experimental workflow for validating structural binding and antifibrinolytic efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR provides real-time, label-free kinetic data. It isolates the physical binding event from downstream enzymatic cascades, allowing us to definitively prove whether AAMAA's structural mismatch prevents LBS engagement. Self-Validation: The use of an ethanolamine-quenched flow cell acts as an internal reference to subtract non-specific bulk refractive index changes.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry to generate reactive succinimide esters.

  • Ligand Immobilization: Inject human Glu-plasminogen (target protein) dissolved in 10 mM sodium acetate buffer (pH 5.0) over the activated surface until a baseline shift of ~5000 Response Units (RU) is achieved.

  • Quenching (Baseline Establishment): Inject 1M ethanolamine-HCl (pH 8.5) to deactivate unreacted esters and establish a stable baseline.

  • Analyte Injection: Inject serial dilutions of TXA (positive control, 0.1 μM to 100 μM) and AAMAA (test compound, 0.1 μM to 100 μM) in HBS-EP+ running buffer at a flow rate of 30 μL/min.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.0) between cycles to strip bound analytes and reset the surface.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Protocol 2: In Vitro Turbidimetric Fibrinolysis Assay

Causality: While SPR proves physical binding, a turbidimetric assay validates functional enzymatic inhibition in a physiologically relevant matrix (a simulated clot). Self-Validation: The assay naturally validates itself via a biphasic optical density curve: an initial spike confirms successful clot formation, while the subsequent drop confirms active lysis.

  • Matrix Assembly: In a 96-well microplate, combine human fibrinogen (2 mg/mL), human Glu-plasminogen (0.5 μM), and the test compounds (TXA or AAMAA at varying concentrations).

  • Clot Initiation: Add human thrombin (0.5 U/mL) and tissue plasminogen activator (tPA, 50 ng/mL) simultaneously to initiate clot formation.

  • Kinetic Measurement: Immediately monitor the optical density (OD) at 405 nm using a microplate reader at 37°C for 120 minutes.

  • Data Normalization: Use a vehicle control (buffer only) as the baseline for 100% lysis.

  • IC50​ Calculation: Plot the area under the curve (AUC) against compound concentration to determine the half-maximal inhibitory concentration ( IC50​ ).

Conclusion

Tranexamic acid remains the gold standard for antifibrinolytic therapy due to its precise 6.8 Å spatial separation between its primary amine and carboxylic acid, perfectly mimicking lysine to block plasminogen activation. While [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (AAMAA) shares a cyclohexane core, its localized N-methylglycine motif and neutral acetamido group fundamentally alter its pharmacophore geometry. Consequently, AAMAA is not a viable antifibrinolytic candidate, though its unique structural properties make it a highly valuable building block for synthesizing novel peptidomimetics or targeting receptors that require compact, localized zwitterionic footprints.

References

  • What is the mechanism of action of tranexamic acid (TXA) in preventing bleeding? DrOracle. Available at:[Link]

  • Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation . MDPI. Available at:[Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element . NIH/NCBI. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

For Researchers, Scientists, and Drug Development Professionals The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS No. 1353953-33-9).[1] As a novel compound, specific safety and disposal information may be limited. Therefore, a conservative approach, treating the substance as potentially hazardous, is paramount until comprehensive data becomes available.

Core Principle: Waste Characterization

The foundational step in proper chemical disposal is to determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics and lists.[2] Since [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is not explicitly listed, its hazardous characteristics must be evaluated.

Key Hazardous Characteristics to Consider:

  • Ignitability: The tendency to catch fire.

  • Corrosivity: The ability to corrode metal (typically pH ≤ 2 or ≥ 12.5).

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Given the structure of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, which contains an acetic acid moiety and amino groups, its potential for corrosivity (both acidic and basic properties) and toxicity should be carefully considered.

Actionable Step: If you have not done so, it is your responsibility as the generator of the waste to determine its hazardous characteristics. This can be achieved through:

  • In-house Analysis: If necessary, conduct testing to determine the waste's properties.

  • Consultation: Engage with your institution's Environmental Health and Safety (EHS) office for guidance.

Segregation: The First Line of Defense

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.[3]

Protocol for Segregation:

  • Isolate the Waste Stream: Dedicate a specific, clearly labeled waste container for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially:

    • Acids and Bases[3]

    • Oxidizers[3]

    • Solvents (halogenated and non-halogenated)[3]

  • Solid vs. Liquid: Maintain separate containers for solid waste (e.g., contaminated personal protective equipment) and liquid waste (e.g., solutions containing the compound).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

DisposalWorkflow start Start: Generation of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid waste characterization Step 1: Waste Characterization (Consult SDS, EHS, or test) start->characterization is_hazardous Is the waste hazardous? characterization->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No segregation Step 2: Segregate Waste (Isolate from other chemicals) is_hazardous->segregation Yes containerization Step 3: Proper Containerization (Compatible, sealed container) segregation->containerization labeling Step 4: Labeling (Contents, hazards, date) containerization->labeling storage Step 5: Safe Storage (Designated area, secondary containment) labeling->storage disposal Step 6: Final Disposal (Arrange pickup by licensed hazardous waste contractor) storage->disposal end End: Waste properly disposed disposal->end

Caption: Decision workflow for the proper disposal of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid.

Containerization and Labeling: Ensuring Safety and Compliance

Proper containerization and labeling are legally mandated and crucial for the safety of all personnel.

Container Requirements:

  • Compatibility: The waste container must be made of a material compatible with the chemical. For an amino acid derivative, high-density polyethylene (HDPE) or glass containers are generally suitable.[3] Avoid using metal containers if the substance is potentially corrosive.

  • Condition: The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[5]

  • Original Containers: Whenever possible, use the original chemical container for the waste.[3][5]

Labeling Protocol: All waste containers must be clearly and accurately labeled.[3] The label should include:

  • The words "Hazardous Waste" (if applicable).

  • The full chemical name: "[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid". Avoid using abbreviations or chemical formulas.[3]

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

  • Any known hazard pictograms (e.g., corrosive, toxic).

Storage and Final Disposal

Interim Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Keep containers closed at all times, except when adding waste.[3]

Final Disposal:

  • Do Not Drain Dispose: Unless explicitly approved by your institution's EHS office and local wastewater authorities, do not dispose of this chemical down the drain.[5][6]

  • Professional Disposal: The final disposal of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid waste must be handled by a licensed hazardous waste disposal company.

  • Contact Your EHS Office: Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.[5] Follow their guidelines for requesting a waste pickup.

Summary of Key Information

Property/Procedure Guideline Rationale
CAS Number 1353953-33-9[1]Unique identifier for the chemical substance.
Molecular Formula C11H20N2O3[1]Provides information about the elemental composition.
Hazard Assessment Assume potentially hazardous until proven otherwise.A conservative approach is necessary in the absence of specific SDS data.
Segregation Store separately from other chemical waste streams.[3]Prevents dangerous chemical reactions.
Container Compatible, sealed container (e.g., HDPE, glass).[3][5]Ensures safe containment and prevents leaks.
Labeling Full chemical name, hazards, date, and generator information.[3]Provides essential information for safe handling and disposal.
Disposal Method Via a licensed hazardous waste contractor arranged by your EHS office.[5]Ensures compliance with federal and local regulations.[2]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS professionals when in doubt.

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Accel Scientific. (n.d.). 1175804-00-8. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • World Health Organization. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 29). Summary Chart of Hazardous Waste Permitting Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

As a novel aminocarboxylic acid derivative, [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid presents a unique profile for researchers in drug development. While specific hazard data for this compound is not yet wid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel aminocarboxylic acid derivative, [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid presents a unique profile for researchers in drug development. While specific hazard data for this compound is not yet widely established, a robust safety protocol can be developed by analyzing its structural components—an aminocarboxylic acid core, a cyclohexyl group, and an acetyl moiety. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the established principles of laboratory safety.

The fundamental approach to laboratory safety is encapsulated in the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide is structured to walk you through this process, ensuring a secure environment for your research.

Hazard Recognition and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous compounds. Aminocarboxylic acids can cause skin, eye, and respiratory irritation.[3] The acetyl group is generally considered to be of low toxicity. However, the overall toxicological properties of the compound are unknown. Therefore, it is prudent to treat [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as a potentially hazardous substance.

Potential Routes of Exposure:

  • Inhalation: Dust or aerosols can be inhaled, potentially causing respiratory irritation.[3]

  • Skin Contact: Direct contact may cause irritation or allergic reactions.[3][4]

  • Eye Contact: The compound could cause serious eye irritation.[3][4][5]

  • Ingestion: Accidental ingestion could be harmful.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[6][7][8] A thorough hazard assessment of your specific experimental procedures is crucial for selecting the right PPE.[9][10]

Protection Type Specification Purpose and Rationale
Eye/Face Protection Safety glasses with side-shields (ANSI Z87.1-compliant) or chemical safety goggles.[9][10] A face shield should be worn over goggles when there is a significant splash hazard.[9]Protects eyes from dust, splashes, and flying particles. The aminocarboxylic acid structure suggests a potential for eye irritation.[3][5]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves should be inspected before each use and disposed of after contamination.[4][11]Prevents direct skin contact, which is a primary route of exposure for similar compounds.[3] Nitrile gloves offer good protection against a wide range of chemicals.
Skin & Body Protection Standard laboratory coat, long pants, and closed-toe shoes.[9][12]Protects skin from accidental spills and contamination.[3] Lab coats should be kept fastened to provide maximum coverage.[13]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls cannot adequately control dust or aerosol generation.[3][14]Prevents inhalation of potentially irritating dust particles. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents.

Engineering Controls: Modifying the Workspace for Safety
  • Ventilation: Always handle [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is essential.[12][15][16]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Procedural Workflow

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_Materials Gather Materials & PPE Inspect_PPE Inspect PPE Gather_Materials->Inspect_PPE Next Verify_Ventilation Verify Fume Hood Operation Inspect_PPE->Verify_Ventilation Next Weigh_Solid Weigh Solid in Fume Hood Verify_Ventilation->Weigh_Solid Proceed Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Next Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Next Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Complete Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Next Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Next Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Final Step Disposal Plan Chemical_Waste [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid Waste Segregate_Waste Segregate by Waste Type (Solid, Liquid, Sharps) Chemical_Waste->Segregate_Waste Label_Container Label Waste Container Clearly (Name, Hazards) Segregate_Waste->Label_Container Store_Safely Store in a Designated, Secure Area Label_Container->Store_Safely Arrange_Pickup Arrange for Pickup by Licensed Waste Collector Store_Safely->Arrange_Pickup

Caption: Disposal plan for [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid waste.

  • Waste Classification: Dispose of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid as chemical waste in accordance with local, state, and federal regulations.

  • Containerization: Keep waste in a clearly labeled, sealed container. [12][15][17]Do not mix with other waste streams unless explicitly permitted.

  • Collection: Arrange for the disposal of chemical waste through your institution's designated hazardous waste management program. [12] By adhering to these guidelines, researchers can confidently and safely work with [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, fostering a culture of safety and scientific excellence in the laboratory.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety - American Chemical Society. Available at: [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. Available at: [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Laboratory Safety. Available at: [Link]

  • Safety Tipsheets & Best Practices - American Chemical Society. Available at: [Link]

  • Staying Safe in the Lab: Easy Tips for Handling Chemicals - Eversafe Academy. Available at: [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC - NIH. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • The ACS Guide to Safety in Academic Chemical Laboratories Student Edition [pdf] - Department of Chemistry and Biochemistry. Available at: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - ResearchGate. Available at: [Link]

  • Standard Operating Procedure. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Personal Protective Equipment | Health & Safety - The University of Edinburgh. Available at: [Link]

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